molecular formula C25H28N4O3 B12364006 LpxC-IN-13

LpxC-IN-13

Cat. No.: B12364006
M. Wt: 432.5 g/mol
InChI Key: MDRNQGXMBXNQJB-QRGRWYIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LpxC-IN-13 is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol

InChI

InChI=1S/C25H28N4O3/c1-18(30)25-26-8-9-29(25)17-22-16-24(32-27-22)21-6-4-19(5-7-21)2-3-20-14-23(15-20)28-10-12-31-13-11-28/h4-9,16,18,20,23,30H,10-15,17H2,1H3/t18-,20?,23?/m0/s1

InChI Key

MDRNQGXMBXNQJB-QRGRWYIGSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4CC(C4)N5CCOCC5)O

Canonical SMILES

CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4CC(C4)N5CCOCC5)O

Origin of Product

United States

Foundational & Exploratory

LpxC Inhibition in Pseudomonas aeruginosa: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial literature searches for "LpxC-IN-13" did not yield specific data for a compound with this designation. Therefore, this technical guide will focus on the well-characterized and potent LpxC inhibitor, ACHN-975 , as a representative example to illustrate the mechanism of action, experimental evaluation, and antibacterial properties of LpxC inhibitors against Pseudomonas aeruginosa. The principles and methodologies described are broadly applicable to the study of other LpxC inhibitors.

Introduction to LpxC as a Target in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), serves as a crucial permeability barrier, contributing significantly to this resistance. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for novel antibiotics.[1][2][3]

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, is a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A.[1][4][5] Its essentiality for bacterial survival, high degree of conservation among Gram-negative species, and the absence of a human homologue make it a prime target for the development of new antibacterial agents with a novel mechanism of action.[1] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[3]

Mechanism of Action of LpxC Inhibitors

LpxC inhibitors act as competitive inhibitors, binding to the active site of the LpxC enzyme and preventing the deacetylation of its natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition blocks the entire downstream pathway of Lipid A biosynthesis. The consequence of this blockade is the inability of the bacterium to produce new LPS, which is essential for the formation and maintenance of the outer membrane. This disruption of the outer membrane leads to increased permeability, loss of cellular integrity, and ultimately, bactericidal activity.[3][5]

Many potent LpxC inhibitors, including ACHN-975, are hydroxamic acid-based compounds. The hydroxamate moiety chelates the catalytic zinc ion in the active site of LpxC, a key interaction for potent inhibition.[5][6]

The Lipid A Biosynthesis Pathway (Raetz Pathway)

The biosynthesis of Lipid A in P. aeruginosa follows the Raetz pathway. The inhibition of LpxC at an early stage of this pathway is critical for its antibacterial effect.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxydecanoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide_1_P Disaccharide-1-P LpxB LpxB Disaccharide_1_P->LpxB Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Kdo2_Lipid_A Kdo2-Lipid A LpxL_LpxM LpxL, LpxM Kdo2_Lipid_A->LpxL_LpxM LPS Lipopolysaccharide LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Disaccharide_1_P LpxB->Lipid_IVA LpxK->Kdo2_Lipid_IVA WaaA->Kdo2_Lipid_A LpxL_LpxM->LPS Inhibitor This compound (e.g., ACHN-975) Inhibitor->LpxC

Figure 1: The Raetz Pathway for Lipid A biosynthesis in P. aeruginosa and the point of inhibition by LpxC inhibitors.

Quantitative Analysis of LpxC Inhibitor Activity

The potency of LpxC inhibitors is quantified through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and through microbiological assays to determine the minimum inhibitory concentration (MIC) against whole bacterial cells.

Enzymatic Inhibition of P. aeruginosa LpxC

The following table summarizes the in vitro inhibitory activity of selected LpxC inhibitors against the purified LpxC enzyme from P. aeruginosa.

CompoundP. aeruginosa LpxC IC50 (nM)Reference
ACHN-9750.5[1]
LPXC-5161.1[1]
LPXC-3130.9[1]
LPXC-2891.3[1]
LpxC-4Not substantially different from others in series[7]
CHIR-090Potent inhibitor[5][8]
Antibacterial Activity against P. aeruginosa

The whole-cell activity of LpxC inhibitors is a critical measure of their potential as antibiotics. The following table presents the MIC values of ACHN-975 and other LpxC inhibitors against clinical isolates of P. aeruginosa.

CompoundMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
ACHN-9750.060.25≤0.008 to 2[1]
LPXC-51612Not specified[1]
LPXC-313Not specified2Not specified[1]
LPXC-289Not specified2Not specified[1]
LpxC-4Not specified0.5Not specified[7]
CHIR-090Not specified2Not specified[7]

Mechanisms of Resistance to LpxC Inhibitors

As with any antimicrobial agent, the potential for resistance development is a key consideration. For LpxC inhibitors, resistance in P. aeruginosa has been observed to arise through several mechanisms:

  • Upregulation of Efflux Pumps: Overexpression of efflux pumps, such as MexCD-OprJ, can reduce the intracellular concentration of the inhibitor.[8]

  • Target Mutations: Mutations within the lpxC gene can lead to amino acid substitutions in the LpxC enzyme, reducing the binding affinity of the inhibitor.[8]

  • LpxC Overexpression: Increased expression of the LpxC enzyme can titrate the inhibitor, requiring higher concentrations for a bactericidal effect.[8]

Detailed Experimental Protocols

LpxC Enzyme Inhibition Assay

A common method for determining the IC50 of LpxC inhibitors is a fluorescence-based assay that measures the formation of the deacetylated product.

Principle: The deacetylated product of the LpxC reaction, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine, has a free amine group that can be derivatized with o-phthaldialdehyde (OPA) to yield a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of product formed and thus to the enzyme activity.

Materials:

  • Purified P. aeruginosa LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer (e.g., 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 80 µM dithiothreitol, 0.02% Brij 35)

  • LpxC inhibitor dissolved in DMSO

  • Stopping solution: 0.625 M Sodium Hydroxide

  • Neutralization solution: 0.625 M Acetic Acid

  • OPA reagent (o-phthaldialdehyde and 2-mercaptoethanol in borate buffer)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the LpxC inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer and the substrate.

  • Add a small volume (e.g., 2 µL) of the inhibitor dilutions to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Initiate the reaction by adding the purified LpxC enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the NaOH solution.

  • Neutralize the reaction with the acetic acid solution.

  • Add the OPA reagent to all wells to derivatize the product.

  • Measure the fluorescence at the specified wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibition control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.[9]

LpxC_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/DMSO Inhibitor_Dilution->Add_Inhibitor Plate_Setup Set up 96-well plate with buffer and substrate Plate_Setup->Add_Inhibitor Add_Enzyme Add LpxC Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with NaOH Incubate->Stop_Reaction Neutralize Neutralize with Acetic Acid Stop_Reaction->Neutralize Add_OPA Add OPA Reagent Neutralize->Add_OPA Read_Fluorescence Read Fluorescence Add_OPA->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the LpxC enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • P. aeruginosa strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • LpxC inhibitor dissolved in DMSO

  • 96-well clear microplates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

  • Incubator (35 ± 2 °C)

Procedure:

  • Prepare two-fold serial dilutions of the LpxC inhibitor in CAMHB in a 96-well plate.

  • Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in a well with no visible growth.[10][11]

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading & Interpretation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacteria and Inhibitor Inoculum_Prep->Inoculate_Plate Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor in Broth Inhibitor_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24h Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Bacterial Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Figure 3: Workflow for the broth microdilution MIC assay.

Conclusion

LpxC remains a highly promising target for the development of novel antibiotics against multidrug-resistant P. aeruginosa. Potent inhibitors such as ACHN-975 demonstrate the feasibility of this approach, exhibiting low nanomolar enzymatic inhibition and potent whole-cell activity. The detailed understanding of the mechanism of action, coupled with robust experimental protocols for their evaluation, provides a solid foundation for the discovery and development of new LpxC-targeting drugs. Further research will need to focus on optimizing the pharmacological properties of these inhibitors to overcome potential resistance and ensure safety and efficacy in a clinical setting.

References

LpxC-IN-13: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of these bacteria.[1][2][3] Its absence in mammalian cells makes it a highly attractive target for the development of novel antibiotics.[2][3] This technical guide details the discovery and synthetic route of a potent class of isoserine-based amide inhibitors of LpxC, exemplified by the promising compound (S)-13j, herein referred to as LpxC-IN-13 as a representative of this series.

The discovery of this compound was achieved through a fragment-based drug discovery approach.[4] This strategy involved identifying small molecular fragments that bind to the target protein and then linking them to a known scaffold to create a more potent inhibitor.[4] This method has proven effective in generating novel LpxC inhibitors with nanomolar activity and promising antibacterial profiles.[4]

LpxC Signaling Pathway and Inhibition

LpxC catalyzes the second and committed step in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[4] The enzyme is a Zn2+-dependent deacetylase that removes the N-acetyl group from UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.[4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl->LpxC Deacetylation LpxA->UDP_3_O_acyl Product UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->Product Lipid_A Lipid A Biosynthesis Product->Lipid_A OM Outer Membrane Integrity Lipid_A->OM Inhibitor This compound ((S)-13j) Inhibitor->LpxC Inhibition Discovery_Workflow cluster_discovery Discovery and Optimization A Initial Hit Identification (Hydroxamic acid scaffold) B Fragment Screening (NMR) against LpxC in presence of scaffold A->B D Linker Strategy Design (isoserine-based amides) A->D C Identified Fragments (e.g., indole, pyrazole) B->C C->D E Synthesis of Focused Library (e.g., (S)-13 series) D->E F In Vitro Enzymatic & Antibacterial Screening E->F G SAR Analysis & Molecular Docking F->G G->E Iteration H Lead Candidate Selection (this compound / (S)-13j) G->H I ADMET Profiling H->I Synthesis_Route cluster_synthesis Synthetic Pathway to (S)-13j start Starting Material (e.g., D-mannitol) azide Chiral Azide Intermediate ((S)-28) start->azide Multiple Steps ligation Ligation Reaction azide->ligation acid Indole-5-carboxylic acid acid->ligation final_product Final Product (this compound / (S)-13j) ligation->final_product

References

The Structure-Activity Relationship of LpxC Inhibitors: A Deep Dive into Isoserine-Based Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of LpxC inhibitors: isoserine-based hydroxamic acids. LpxC, a zinc-dependent deacetylase, is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial agents.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxC, which catalyzes the first committed step in the lipid A biosynthetic pathway, has emerged as a key target for novel antibacterial drugs.[1] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[1] Among the various scaffolds investigated, hydroxamic acid-based inhibitors have shown significant promise due to their ability to chelate the catalytic zinc ion in the LpxC active site. This paper will focus on a series of isoserine-based hydroxamic acid analogs, exploring how structural modifications influence their inhibitory activity against LpxC and their antibacterial efficacy.

Core Structure and Mechanism of Action

The isoserine-based hydroxamic acids discussed herein share a common structural motif: a hydroxamate moiety for zinc chelation, a lipophilic side chain that occupies the enzyme's hydrophobic tunnel, and a variable substituent at the α-position of the hydroxamate designed to interact with the UDP-binding pocket of LpxC. The primary mechanism of action involves the bidentate chelation of the active site Zn²⁺ ion by the hydroxamic acid group, mimicking the transition state of the natural substrate.

Structure-Activity Relationship of Isoserine-Based Analogs

The following table summarizes the in vitro inhibitory activity of a series of isoserine-based hydroxamic acid analogs against E. coli LpxC (C63A mutant) and their antibacterial activity against various E. coli and P. aeruginosa strains. The data highlights key structural modifications and their impact on potency.

CompoundR-groupE. coli LpxC C63A IC50 (nM)P. aeruginosa LpxC Ki (nM)E. coli BL21(DE3) MIC (µg/mL)E. coli D22 MIC (µg/mL)P. aeruginosa PAO1 MIC (µg/mL)
(S)-13aPhenyl100 ± 10110 ± 10> 1280.5> 128
(S)-13b4-Biphenyl480 ± 50510 ± 50> 1288> 128
(S)-13c3-Biphenyl270 ± 20250 ± 10> 1284> 128
(S)-13d2-Biphenyl1500 ± 2001300 ± 100> 12832> 128
(S)-13e4-Phenoxyphenyl110 ± 10110 ± 10> 1282> 128
(S)-13f3-Phenoxyphenyl130 ± 10120 ± 10> 1282> 128
(S)-13gIndole-2-carboxamide23 ± 219 ± 180.063> 128
(S)-13hIndole-3-carboxamide13 ± 19.2 ± 0.540.03164
(S)-13iIndole-4-carboxamide10 ± 16.5 ± 0.420.03132
(S)-13jIndole-5-carboxamide9 ± 15.6 ± 0.320.03132
(S)-13kPyrrole-2-carboxamide25 ± 221 ± 180.063> 128
(S)-13l1H-Pyrazole-4-carboxamide30 ± 328 ± 280.063> 128
(S)-13m1H-Pyrazole-5-carboxamide35 ± 431 ± 340.063> 128
(S)-13nIsoxazole-5-carboxamide90 ± 885 ± 7321> 128

Data adapted from "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity".[2][3]

Key SAR Observations:

  • Stereochemistry: The (S)-enantiomers consistently demonstrated higher potency compared to their (R)-counterparts, highlighting the stereospecificity of the LpxC binding pocket.[3]

  • Aromatic Substituents: Simple phenyl substitution at the R-group provided moderate activity.

  • Biphenyl Modifications: Introduction of a second phenyl ring (biphenyl derivatives) was generally detrimental to inhibitory activity, particularly when substituted at the 2-position.[3]

  • Indole Scaffolds: The most significant enhancement in potency was observed with indole carboxamide substituents. The position of the carboxamide on the indole ring was crucial, with indole-5-carboxamide ((S)-13j) exhibiting the highest inhibitory activity against both E. coli and P. aeruginosa LpxC.[2] These compounds also demonstrated the most potent antibacterial activity, particularly against the efflux-deficient E. coli D22 strain.[2]

  • Other Heterocycles: Pyrrole, pyrazole, and isoxazole carboxamides also showed good inhibitory activity, though generally less potent than the indole analogs.[2]

  • P. aeruginosa Activity: Achieving potent activity against P. aeruginosa remains a challenge, likely due to efflux mechanisms and differences in the LpxC active site. However, the most potent inhibitors against E. coli LpxC, such as the indole-4 and -5-carboxamides, also showed the best activity against P. aeruginosa.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are summaries of the key experimental protocols used to generate the data presented above.

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of LpxC.

  • Enzyme and Substrate: A mutant version of E. coli LpxC (C63A) is used, which is less susceptible to inhibition by high zinc concentrations. The natural substrate is UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

  • Reaction Mixture: The assay is typically performed in a buffer containing HEPES, Triton X-100, and ZnCl₂. The enzyme, inhibitor (at various concentrations), and substrate are incubated together.

  • Detection: The reaction product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, is detected by adding a solution of o-phthaldialdehyde and 2-mercaptoethanol. This mixture reacts with the primary amine of the product to form a fluorescent isoindole derivative.

  • Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 340 nm and emission at 455 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter variable slope model.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: A panel of relevant Gram-negative bacteria is used, including wild-type and efflux-deficient strains (e.g., E. coli BL21(DE3) and E. coli D22, P. aeruginosa PAO1).

  • Growth Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A standardized inoculum of the test organism is added to wells containing serial twofold dilutions of the inhibitor.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Key Pathways and Workflows

To better illustrate the context and processes involved in LpxC inhibitor development, the following diagrams are provided.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc LpxA_product UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->LpxA_product LpxA LpxC_product UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxA_product->LpxC_product LpxC LpxD_product Lipid X LpxC_product->LpxD_product LpxD LpxH_product Lipid IIA LpxD_product->LpxH_product LpxH LpxB_product Lipid IVA LpxH_product->LpxB_product LpxB LpxK_product Kdo2-Lipid IVA LpxB_product->LpxK_product LpxK LpxL_product Kdo2-Lipid A LpxK_product->LpxL_product LpxL, LpxM Outer_Membrane Outer Membrane LpxL_product->Outer_Membrane Transport Inhibitor Isoserine-based Hydroxamate Inhibitor Inhibitor->LpxC_product Inhibition

Caption: The Lipid A Biosynthesis Pathway and the Site of LpxC Inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Iteration start SAR Hypothesis synthesis Analog Synthesis start->synthesis purification Purification & Characterization synthesis->purification lpxc_assay LpxC Inhibition Assay (IC50) purification->lpxc_assay mic_assay Antibacterial MIC Assay lpxc_assay->mic_assay selectivity_assay Selectivity Assays (e.g., MMPs) mic_assay->selectivity_assay data_analysis Data Analysis & SAR selectivity_assay->data_analysis next_gen Design Next Generation Analogs data_analysis->next_gen next_gen->start Iterate

Caption: General Workflow for the Development of LpxC Inhibitors.

Conclusion and Future Directions

The structure-activity relationship of isoserine-based hydroxamic acids demonstrates that potent inhibition of LpxC can be achieved through strategic modifications of the scaffold. The indole carboxamide series, in particular, represents a promising avenue for the development of novel antibiotics against Gram-negative pathogens. Future efforts should focus on optimizing the pharmacokinetic properties and enhancing the efficacy of these compounds against a broader range of clinically relevant bacteria, including multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii. Further exploration of non-hydroxamate zinc-binding groups may also be beneficial to mitigate potential off-target effects associated with hydroxamates. The detailed SAR and methodological data provided in this whitepaper offer a solid foundation for these future drug discovery endeavors.

References

Target Validation of LpxC Inhibitors in Gram-negative Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The critical need for novel antibacterial agents has intensified the search for new bacterial targets. One of the most promising of these is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This zinc-dependent metalloenzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5][6] The absence of a human homologue further enhances the appeal of LpxC as an attractive target for the development of new antibiotics.[5][7]

This technical guide provides an in-depth overview of the target validation of LpxC inhibitors, with a focus on the experimental methodologies and data analysis crucial for the preclinical assessment of these compounds. While specific data for a compound designated "LpxC-IN-13" is not publicly available, this guide will utilize data from well-characterized LpxC inhibitors to illustrate the target validation process. The principles and protocols described herein are directly applicable to the evaluation of novel LpxC-targeting compounds.

The Lipid A Biosynthesis Pathway and the Role of LpxC

The biosynthesis of lipid A, also known as the Raetz pathway, is a conserved nine-step enzymatic process that occurs in the cytoplasm of Gram-negative bacteria.[6][8] LpxC catalyzes the second step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[9][10] This step is crucial as the preceding reaction, catalyzed by LpxA, is reversible.[6] Therefore, inhibition of LpxC effectively blocks the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent bacterial cell death.[1][3]

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Kdo2_Lipid_IVA ...subsequent steps... LpxB LpxB LpxK LpxK WaaA WaaA LpxL LpxL LpxM LpxM LpxC_IN_13 LpxC Inhibitor (e.g., this compound) LpxC_IN_13->LpxC Experimental_Workflow cluster_biochemical Biochemical Validation cluster_genetic Genetic Validation cluster_microbiological Microbiological Characterization Enzyme_Assay LpxC Enzymatic Assay Overexpression LpxC Overexpression Enzyme_Assay->Overexpression Binding_Assay Direct Binding Studies (e.g., SPR, ITC) MIC_Testing MIC Determination Overexpression->MIC_Testing Gene_Swap lpxC Gene Swap Gene_Swap->MIC_Testing Resistant_Mutants Resistant Mutant Selection & Sequencing Time_Kill Time-Kill Kinetics MIC_Testing->Time_Kill Resistance_Freq Frequency of Resistance MIC_Testing->Resistance_Freq Resistance_Freq->Resistant_Mutants Inhibitor LpxC Inhibitor (e.g., this compound) Inhibitor->Enzyme_Assay Inhibitor->Binding_Assay Inhibitor->MIC_Testing

References

LpxC-IN-13: An In-Depth Technical Guide to Enzyme Kinetics and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific enzyme kinetics or binding affinity data for a compound explicitly named "LpxC-IN-13." This designation may refer to an internal development code for a proprietary compound. This guide, therefore, provides a comprehensive overview of the methodologies and data for well-characterized, potent inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, which can be considered representative for studying novel LpxC inhibitors like this compound.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents targeting Gram-negative bacteria. It provides a detailed examination of the enzyme kinetics and binding affinity of representative LpxC inhibitors, complete with experimental protocols and data presented for comparative analysis.

Introduction to LpxC Inhibition

The LpxC enzyme is a critical component in the biosynthetic pathway of lipid A, an essential constituent of the outer membrane of Gram-negative bacteria.[1] The inhibition of LpxC disrupts the integrity of this protective outer membrane, leading to bacterial cell death.[1] This mechanism of action is distinct from many current antibiotics, making LpxC a compelling target for the development of new therapeutics to combat multidrug-resistant Gram-negative infections. A variety of LpxC inhibitors have been developed, with many containing a hydroxamate group that chelates the catalytic zinc ion in the enzyme's active site.

Enzyme Kinetics of Representative LpxC Inhibitors

The inhibitory activity of compounds against the LpxC enzyme is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These parameters provide a measure of the inhibitor's potency. The following table summarizes the kinetic data for several well-studied LpxC inhibitors against LpxC from various Gram-negative pathogens.

InhibitorTarget OrganismLpxC IC50 (nM)LpxC Ki (nM)Notes
LPC-233 E. coli-0.22 ± 0.06Slow-binding inhibitor.[2]
CHIR-090 A. aeolicus-1.0Two-step, slow, tight-binding inhibitor.[1]
E. coli-5.0Fully reversible, two-step, slow, tight-binding inhibitor.
BB-78485 E. coli160 ± 70-
L-161,240 E. coli440 ± 1050Competitive inhibitor.[1]

Binding Affinity of Representative LpxC Inhibitors

The binding affinity of an inhibitor to its target enzyme is a key determinant of its efficacy. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to characterize the binding kinetics (kon and koff) and thermodynamics of this interaction.

InhibitorTechniqueTarget OrganismAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (KD) (nM)
Representative LpxC Inhibitor SPRE. coliData Not AvailableData Not AvailableData Not Available
Representative LpxC Inhibitor ITCP. aeruginosaData Not AvailableData Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical role of the LpxC enzyme and the mechanism of its inhibition.

LipidA_Pathway Lipid A Biosynthesis Pathway and LpxC Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC + H2O UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN - Acetate LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further Steps Further Steps Lipid_X->Further Steps LpxC_Inhibitor LpxC Inhibitor (e.g., this compound) LpxC_Inhibitor->Inhibition Inhibition->LpxC

Caption: LpxC catalyzes the second committed step in Lipid A biosynthesis.

Experimental Workflow for LpxC Inhibitor Characterization

The diagram below outlines a typical workflow for the in vitro characterization of LpxC inhibitors, from initial screening to detailed kinetic and binding analysis.

Workflow Workflow for LpxC Inhibitor Characterization cluster_screening Primary Screening cluster_kinetics Enzyme Kinetics cluster_binding Binding Affinity Screening High-Throughput Screen (Compound Library) Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination (Fluorescence or LC-MS/MS Assay) Hit_ID->IC50 Ki Ki Determination (Varying Substrate Concentration) IC50->Ki SPR Surface Plasmon Resonance (SPR) (kon, koff, KD) Ki->SPR ITC Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) Ki->ITC

Caption: A streamlined workflow for characterizing LpxC inhibitors.

Experimental Protocols

LpxC Enzyme Kinetics Assay (Fluorescence-Based)

This protocol is adapted from a method used for determining the IC50 values of LpxC inhibitors.[3]

Materials:

  • Black 96-well microplates

  • LpxC enzyme (e.g., from E. coli)

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • LpxC inhibitor (e.g., this compound)

  • Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol (DTT)

  • Stop Solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization Solution: 0.625 M Acetic Acid

  • Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in 0.1 M borax, pH 9.5

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the LpxC inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor solution or DMSO (for control wells) to each well.

  • Add 98 µL of a master mix containing the assay buffer, substrate (to a final concentration of 25 µM), and LpxC enzyme (to a final concentration of approximately 1.5 nM) to each well to initiate the reaction. The final reaction volume is 100 µL.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of the Stop Solution to each well.

  • Incubate at 37°C for 10 minutes to hydrolyze the 3-O-acyl ester.

  • Neutralize the reaction by adding 40 µL of the Neutralization Solution.

  • Add 120 µL of the OPA detection reagent to each well.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

LpxC Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the binding of an LpxC inhibitor using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • LpxC enzyme

  • LpxC inhibitor

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • Regeneration Solution (e.g., low pH glycine or high salt buffer, to be determined empirically)

Procedure:

  • Immobilization of LpxC:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the LpxC enzyme diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the LpxC inhibitor in Running Buffer.

    • Inject the inhibitor solutions over the immobilized LpxC surface at a constant flow rate. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

    • After each inhibitor injection, regenerate the sensor surface by injecting the Regeneration Solution to remove the bound inhibitor.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized LpxC) to correct for bulk refractive index changes.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

LpxC Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines the general steps for determining the thermodynamic parameters of LpxC-inhibitor binding.[4][5]

Materials:

  • Isothermal Titration Calorimeter

  • LpxC enzyme

  • LpxC inhibitor

  • Dialysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Syringe and sample cell for the ITC instrument

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the LpxC enzyme and the inhibitor against the same batch of Dialysis Buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the LpxC and inhibitor solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the cell and syringe.

  • ITC Experiment:

    • Fill the sample cell with the LpxC solution (typically in the low micromolar range).

    • Fill the injection syringe with the LpxC inhibitor solution (typically 10-20 times more concentrated than the LpxC solution).

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform an initial small injection, which is often discarded during data analysis.

    • Carry out a series of injections of the inhibitor into the LpxC solution, allowing the system to reach equilibrium after each injection.

    • Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the raw binding data.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

LpxC-IN-13: A Potent Inhibitor of the Lipid A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a significant barrier to many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthesis an attractive target for the development of novel antibacterial agents. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed and irreversible step in the lipid A biosynthesis pathway, also known as the Raetz pathway. Due to its essential nature and conservation across many pathogenic species, LpxC has emerged as a promising target for new Gram-negative antibiotics. This technical guide focuses on LpxC-IN-13, a potent inhibitor of LpxC, and its role in the disruption of the lipid A biosynthesis pathway.

The Lipid A Biosynthesis Pathway (Raetz Pathway) and the Role of LpxC

The biosynthesis of lipid A is a nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA. The second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is catalyzed by the zinc-dependent metalloenzyme LpxC. This step is the primary regulatory point and the first irreversible reaction in the pathway, committing the substrate to lipid A synthesis. Subsequent enzymatic reactions lead to the formation of the complete lipid A molecule, which is then transported to the outer membrane to be incorporated into LPS. Inhibition of LpxC leads to the depletion of lipid A, disruption of the outer membrane, and ultimately, bacterial cell death.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane UDP-GlcNAc UDP-GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP-GlcNAc->UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA UDP-3-O-(R-3-OH-C14)-GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP-3-O-(R-3-OH-C14)-GlcNAc->UDP-3-O-(R-3-OH-C14)-GlcN LpxC Lipid X Lipid X UDP-3-O-(R-3-OH-C14)-GlcN->Lipid X LpxD UDP-disaccharide UDP-2,3-diacyl-GlcN-(β,1-6)-2,3-diacyl-GlcN-1-P Lipid X->UDP-disaccharide LpxH, LpxB Lipid IVA Lipid IVA UDP-disaccharide->Lipid IVA LpxK Kdo2-Lipid IVA Kdo2-Lipid IVA Lipid IVA->Kdo2-Lipid IVA KdtA (WaaA) Kdo2-Lipid A Kdo2-Lipid A Kdo2-Lipid IVA->Kdo2-Lipid A LpxL, LpxM Outer Membrane Outer Membrane Kdo2-Lipid A->Outer Membrane MsbA LpxC_Inhibitor This compound LpxC_Inhibitor->UDP-3-O-(R-3-OH-C14)-GlcNAc Inhibition

Figure 1: The Raetz Pathway of Lipid A Biosynthesis and the Point of Inhibition by this compound.

This compound: A Potent Inhibitor

This compound is a novel aromatic acetylene derivative that has demonstrated potent inhibitory activity against the LpxC enzyme. Its mechanism of action involves the direct inhibition of LpxC, thereby blocking the lipid A biosynthesis pathway and exerting a bactericidal effect against susceptible Gram-negative organisms.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through enzymatic assays and antibacterial susceptibility testing. The following tables summarize the available data.

Table 1: In Vitro LpxC Enzymatic Inhibition

CompoundLpxC IC50 (nM)
This compound18.06

*IC50 (Half-maximal inhibitory concentration) was determined using the LpxC enzyme from Pseudomonas aeruginosa.

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Escherichia coli (ATCC 25922)0.25
Klebsiella pneumoniae (ATCC 13883)0.125
Pseudomonas aeruginosa (ATCC 27853)0.5
Acinetobacter baumannii (ATCC 19606)1

*MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in patent WO2024067813A1.

LpxC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxC.

Workflow:

LpxC_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, LpxC Enzyme, Substrate, and Test Compound (this compound) Start->Prepare_Reagents Dispense_Compound Dispense serial dilutions of this compound into a 96-well plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add P. aeruginosa LpxC enzyme to each well Dispense_Compound->Add_Enzyme Pre-incubation Incubate for 15 minutes at room temperature Add_Enzyme->Pre-incubation Initiate_Reaction Add substrate (UDP-3-O-(R-3-hydroxymyristoyl)- N-acetylglucosamine) to initiate the reaction Pre-incubation->Initiate_Reaction Incubate_Reaction Incubate for 30 minutes at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add detection reagent to stop the reaction and develop a fluorescent signal Incubate_Reaction->Stop_Reaction Measure_Fluorescence Read fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate percent inhibition and determine IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the LpxC Enzyme Inhibition Assay.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) BSA.

  • Enzyme: Recombinant Pseudomonas aeruginosa LpxC.

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Test Compound: this compound dissolved in DMSO.

  • Detection Reagent: A solution for detecting the free amine product.

  • Plate: 96-well, black, flat-bottom plate.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and dispense into the wells of a 96-well plate.

  • Add the P. aeruginosa LpxC enzyme, diluted in assay buffer, to each well containing the test compound.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, diluted in assay buffer, to all wells.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction and develop a signal by adding the detection reagent. This reagent reacts with the primary amine of the product to yield a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial Strains: E. coli ATCC 25922, K. pneumoniae ATCC 13883, P. aeruginosa ATCC 27853, A. baumannii ATCC 19606.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound: this compound dissolved in DMSO.

  • Plate: 96-well, clear, U-bottom microtiter plates.

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plates.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Determine the MIC by visual inspection. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a potent inhibitor of the LpxC enzyme, a critical component of the lipid A biosynthesis pathway in Gram-negative bacteria. Its low nanomolar enzymatic inhibition and significant in vitro antibacterial activity against key pathogenic species highlight its potential as a lead compound for the development of new antibiotics. The detailed experimental protocols provided herein serve as a guide for the further investigation and characterization of this compound and other novel LpxC inhibitors. The continued exploration of this therapeutic target is a crucial endeavor in the fight against antimicrobial resistance.

LpxC-IN-13 as a Slow, Tight-Binding Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Consequently, there is an urgent need for novel antibiotics that act on unexploited bacterial targets. One of the most promising targets is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[2]

This technical guide focuses on the characteristics of slow, tight-binding inhibitors of LpxC, exemplified by the well-characterized compound CHIR-090, which will be used as a proxy for LpxC-IN-13. Slow, tight-binding inhibitors are of significant interest in drug development as their prolonged engagement with the target can lead to sustained pharmacological effects.[5] CHIR-090, a novel N-aroyl-l-threonine hydroxamic acid, demonstrates potent antibiotic activity against a range of Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, with efficacy comparable to ciprofloxacin.[1][4] Its mechanism of action involves a two-step, slow, tight-binding inhibition of LpxC.[1][4][6]

Mechanism of Slow, Tight-Binding Inhibition

The inhibition of LpxC by compounds like CHIR-090 does not follow a simple, rapid equilibrium model. Instead, it is characterized by a two-step mechanism.[4][6] Initially, the inhibitor (I) and the enzyme (E) rapidly form an initial encounter complex (EI). This is followed by a slower conformational change or isomerization, resulting in a more stable, high-affinity complex (EI*).[3]

This two-step process can be represented as:

E + I ⇌ EI ⇌ EI *

The initial binding is reversible, while the second step can be functionally irreversible on the timescale of typical enzymatic assays.[1][6] This slow isomerization to a tightly bound state is a hallmark of this class of inhibitors and contributes significantly to their potent antibacterial activity.

slow_tight_binding_mechanism E LpxC (E) EI Initial Encounter Complex (EI) E->EI k_on (fast) I Inhibitor (I) EI_star Tight-Binding Complex (EI*) EI->EI_star k_forward (slow)

Figure 1: Two-step mechanism of slow, tight-binding inhibition of LpxC.

Quantitative Analysis of LpxC Inhibition

The kinetic parameters of LpxC inhibitors are crucial for understanding their potency and mechanism of action. The following table summarizes the key quantitative data for CHIR-090 and another potent slow, tight-binding inhibitor, LPC-233.

InhibitorTarget EnzymeKi (nM)Ki* (pM)IC50 (nM)Half-life of EI* ComplexReference
CHIR-090 A. aeolicus LpxC1.0 - 1.7--~1 minute (for conversion of EI to EI*)[1][6]
CHIR-090 E. coli LpxC5500--[4]
LPC-233 P. aeruginosa LpxC0.22 (KI)8.9-~2.0 hours[3]

Note: Ki represents the dissociation constant for the initial EI complex, while Ki represents the overall dissociation constant for the tight-binding EI* complex. IC50 values are dependent on assay conditions.*

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of slow, tight-binding inhibitors. Below are outlines of key experimental protocols.

LpxC Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50 or Ki) of a compound against LpxC.

  • Enzyme and Substrate Preparation : Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer (e.g., 50 mM Bis/Tris, pH 6.0, 150 mM NaCl).

  • Inhibitor Preparation : The test inhibitor (e.g., CHIR-090) is dissolved in DMSO and serially diluted to the desired concentrations.

  • Reaction Mixture : The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor.

  • Detection : The deacetylation of the substrate can be monitored using various methods, including mass spectrometry to detect the product, or a coupled-enzyme assay.

  • Data Analysis : For slow, tight-binding inhibitors, progress curves (product formation over time) are analyzed. The initial rapid phase of inhibition is followed by a slower, time-dependent decrease in reaction velocity, which is characteristic of the two-step mechanism. The data is then fitted to appropriate kinetic models to determine Ki and the rate constants for the isomerization step.

Mass Spectrometry for Covalent Modification Analysis

To confirm that the tight-binding inhibition is not due to covalent modification of the enzyme, electrospray ionization mass spectrometry (ESI-MS) can be employed.

  • Incubation : The LpxC enzyme is incubated with a molar excess of the inhibitor for a sufficient period to allow for the formation of the EI* complex.

  • Sample Preparation : The mixture is desalted and prepared for mass spectrometry analysis.

  • Mass Analysis : The mass of the enzyme-inhibitor complex is determined.

  • Interpretation : An increase in mass corresponding to the molecular weight of the inhibitor would indicate covalent binding. For CHIR-090, no such covalent modification was observed, indicating that the tight-binding is non-covalent.[1][6]

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Characterization prep_enzyme Purify LpxC Enzyme mix Incubate Enzyme + Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate initiate Initiate Reaction with Substrate prep_substrate->initiate mix->initiate ms_analysis Mass Spectrometry Analysis mix->ms_analysis monitor Monitor Product Formation (Progress Curves) initiate->monitor kinetic_model Fit Data to Slow, Tight-Binding Kinetic Model monitor->kinetic_model determine_params Determine Ki, Ki*, k_on, k_off kinetic_model->determine_params check_covalent Assess for Covalent Modification ms_analysis->check_covalent

Figure 2: Experimental workflow for characterizing slow, tight-binding LpxC inhibitors.

Conclusion

LpxC inhibitors that exhibit a slow, tight-binding mechanism, such as CHIR-090, represent a promising class of antibiotics for combating Gram-negative infections. Their mode of action, characterized by an initial rapid binding followed by a slow isomerization to a highly stable complex, confers high potency and sustained target engagement. The detailed characterization of their kinetic and binding properties through rigorous experimental protocols is crucial for the successful development of these compounds into effective therapeutic agents. The data and methodologies presented in this guide provide a framework for the investigation and optimization of novel slow, tight-binding LpxC inhibitors.

References

Methodological & Application

Application Notes and Protocols: LpxC Inhibitor Testing Against Multidrug-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and protocols for the in vitro testing of LpxC inhibitors against multidrug-resistant (MDR) Gram-negative clinical isolates. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents. While the specific compound "LpxC-IN-13" is not detailed in the provided literature, this document focuses on the well-characterized LpxC inhibitor ACHN-975 and other relevant compounds as examples to illustrate the principles and methodologies.

LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a crucial enzyme in the biosynthesis of lipid A, a vital component of the outer membrane of most Gram-negative bacteria.[1][2][3] Its essential nature and conservation among pathogenic species make it a prime target for the development of new antibiotics to combat MDR infections.[1][4]

Mechanism of Action of LpxC Inhibitors

LpxC catalyzes the first committed step in the lipid A biosynthetic pathway.[1][4] Inhibition of this zinc metalloenzyme disrupts the integrity of the bacterial outer membrane, leading to cell death.[2] This mechanism is distinct from many current antibiotics, making LpxC inhibitors promising candidates against bacteria that have developed resistance to other drug classes.[2]

LpxC_Pathway cluster_inhibition Inhibition LpxC_Inhibitor LpxC Inhibitor (e.g., ACHN-975) Inhibition

Data Presentation: In Vitro Activity of LpxC Inhibitors

The following tables summarize the in vitro activity of various LpxC inhibitors against Pseudomonas aeruginosa and other Gram-negative bacteria.

Table 1: In Vitro Activity of LpxC Inhibitors against P. aeruginosa

CompoundP. aeruginosa LpxC IC50 (nM)P. aeruginosa MIC50 (µg/mL)P. aeruginosa MIC90 (µg/mL)
ACHN-975Not Specified0.060.25
LPXC-516Not SpecifiedNot Specified2
LPXC-313Not SpecifiedNot Specified2
LPXC-289Not SpecifiedNot Specified2
LpxC-4Not SpecifiedNot Specified1 (against K. pneumoniae)
CHIR-090Not SpecifiedNot Specified4

Data compiled from multiple sources.[5][6]

Table 2: Minimum Inhibitory Concentrations (MICs) of ACHN-975 and Comparators against Selected P. aeruginosa Strains

StrainACHN-975 MIC (µg/mL)LPXC-516 MIC (µg/mL)Levofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)
APAE11360.1220.5Not Tested
APAE12320.060.5Not Tested0.25
APAE10640.060.25Not Tested0.5

Data extracted from a study on potent LpxC inhibitors.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of MICs using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB) or Agar

  • 96-well microtiter plates

  • Bacterial inoculum

  • LpxC inhibitor stock solution (in DMSO)

  • Positive control antibiotic (e.g., levofloxacin, meropenem)

  • Negative control (broth only)

  • Plate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial dilutions of the LpxC inhibitor in the 96-well plates using MHB to achieve the desired concentration range. The final DMSO concentration should not exceed a level that affects bacterial growth.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader.

Protocol 2: LpxC Enzyme Inhibition Assay

This protocol describes a general method to determine the 50% inhibitory concentration (IC50) of a compound against purified LpxC enzyme.

Materials:

  • Purified LpxC enzyme from the target organism (e.g., P. aeruginosa)

  • Assay buffer (e.g., 25 mM phosphate buffer, pH 7.4)

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • LpxC inhibitor stock solution (in DMSO)

  • Detection reagents

  • 96-well plates suitable for the detection method

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the purified LpxC enzyme in assay buffer to a concentration that results in a linear reaction rate over the assay time.

  • Compound Dilution: Prepare serial dilutions of the LpxC inhibitor in the assay plate.

  • Pre-incubation: Add the diluted enzyme to the wells containing the inhibitor and pre-incubate for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction and Detection: Allow the reaction to proceed for a set time, ensuring that the product formation is within the linear range. Stop the reaction and measure the product formation using a suitable detection method.

  • IC50 Calculation: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental_Workflow

Resistance Mechanisms

Resistance to LpxC inhibitors can emerge through various mechanisms. In P. aeruginosa, upregulation of multidrug efflux pumps is a common mechanism of resistance.[8] Spontaneous mutations leading to resistance have been observed at frequencies comparable to those of marketed antibiotics.[9] For some LpxC inhibitors, resistance in P. aeruginosa has been linked to mutations in genes involved in fatty acid biosynthesis, such as fabG.[8]

Conclusion

LpxC inhibitors represent a promising class of novel antibacterial agents with the potential to address the growing threat of multidrug-resistant Gram-negative pathogens. The protocols and data presented here provide a framework for the in vitro evaluation of these compounds. Further studies, including in vivo efficacy and safety assessments, are necessary for the development of clinically useful LpxC-targeting antibiotics.

References

Application Notes and Protocols for LpxC-IN-13 Efficacy Studies in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5] LpxC-IN-13 is a potent inhibitor of LpxC, demonstrating significant bactericidal activity against a broad spectrum of Gram-negative bacteria. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound and other LpxC inhibitors using established murine models of infection.

Mechanism of Action of LpxC Inhibitors

LpxC catalyzes the second and committed step in the Lipid A biosynthetic pathway, which is essential for the formation of lipopolysaccharide (LPS).[2][6] LpxC inhibitors block this enzymatic activity, leading to the disruption of the outer membrane integrity, and ultimately, bacterial cell death.[3][6] This unique mechanism of action makes them effective against bacteria that have developed resistance to other antibiotic classes.[1]

cluster_0 Lipid A Biosynthesis Pathway cluster_1 Mechanism of Inhibition UDP-GlcNAc UDP-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-GlcNAc->UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc->UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC Lipid X Lipid X UDP-3-O-(R-3-hydroxymyristoyl)-GlcN->Lipid X LpxD Kdo2-Lipid IVa Kdo2-Lipid IVa Lipid X->Kdo2-Lipid IVa LpxH, LpxB, LpxK, WaaA Lipid A Lipid A Kdo2-Lipid IVa->Lipid A LpxL, LpxM LPS Assembly LPS Assembly Lipid A->LPS Assembly Further Processing LpxC_Inhibitor This compound LpxC LpxC LpxC_Inhibitor->LpxC Inhibition Inhibition Bacterial Outer Membrane Integrity Bacterial Outer Membrane Integrity LPS Assembly->Bacterial Outer Membrane Integrity Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Infection Challenge (Thigh, Sepsis, UTI, etc.) Immunosuppression->Infection Bacterial_Inoculum_Prep Bacterial Inoculum Preparation Bacterial_Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (this compound or Vehicle) Infection->Treatment_Initiation Monitoring Monitoring (Clinical Signs, Weight) Treatment_Initiation->Monitoring Endpoint_Assessment Endpoint Assessment (CFU, Survival) Monitoring->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Cell-Based Assays Measuring LpxC Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death. This makes LpxC a promising target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections. These application notes provide detailed protocols for cell-based assays to determine the efficacy and selectivity of LpxC inhibitors, using LpxC-IN-13 as a representative compound.

The provided protocols will guide researchers in measuring the whole-cell antibacterial activity of LpxC inhibitors through the determination of the Minimum Inhibitory Concentration (MIC). Furthermore, a protocol for assessing cytotoxicity against mammalian cell lines is included to evaluate the inhibitor's selectivity, a crucial parameter in drug development.

LpxC in the Lipid A Biosynthesis Pathway

LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway. The inhibition of this enzyme halts the production of lipid A, which is vital for the formation of lipopolysaccharide (LPS). Without LPS, the outer membrane of Gram-negative bacteria is compromised, leading to increased permeability and eventual cell lysis.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS Further modification & transport Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LpxC_IN_13 This compound LpxC_IN_13->LpxC Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation & Reading Inoculum_Prep Prepare Bacterial Inoculum (e.g., to 0.5 McFarland) Add_Inoculum Inoculate with Bacteria Inoculum_Prep->Add_Inoculum Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions Compound_Dilution->Add_Compound Add_Broth Add Cation-Adjusted Mueller-Hinton Broth (CAMHB) Add_Broth->Add_Compound Add_Compound->Add_Inoculum Controls Include Growth and Sterility Controls Add_Inoculum->Controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Viability Measurement Cell_Seeding Seed Mammalian Cells in a 96-well Plate Add_Compound Add this compound Dilutions to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo®) Incubate->Add_Reagent Incubate_Reagent Incubate as per Manufacturer's Instructions Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance or Luminescence Incubate_Reagent->Read_Plate Analyze_Data Calculate IC₅₀ or LD₅₀ Read_Plate->Analyze_Data

References

Application Notes and Protocols for Time-Kill Kinetics Assay of LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of LpxC inhibitors, such as LpxC-IN-13, against Gram-negative bacteria.

Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC is a promising strategy for the development of new antibiotics specifically targeting these pathogens.[3][4][5] Time-kill kinetics assays are crucial in vitro studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time, providing valuable insights into its pharmacodynamic properties.[6][7][8] This information is vital for characterizing the activity of novel LpxC inhibitors and guiding further drug development.

LpxC inhibitors, such as the hydroxamic acid derivatives, act by binding to the catalytic zinc ion in the active site of the enzyme, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][9][10] This is the first committed and irreversible step in the lipid A biosynthetic pathway.[3][9][10] Disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.[4]

Data Presentation

The following tables summarize representative data for various LpxC inhibitors against common Gram-negative pathogens. This data can serve as a reference for expected outcomes when testing new compounds like this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected LpxC Inhibitors

CompoundOrganismMIC (µg/mL)Reference
BB-78485Escherichia coli1[2]
BB-78485Pseudomonas aeruginosa>32[2]
L-161,240Escherichia coli1-3[2]
CHIR-090Escherichia coli0.004-0.008[9]
CHIR-090Pseudomonas aeruginosa0.5-1[9]
LpxC-4Klebsiella pneumoniae1 (MIC90)[4]
LpxC-4Acinetobacter baumannii≥32 (MIC90)[4]
LPC-233Enterobacteriaceae (ESBL-)0.125 (MIC90)[11]
LPC-233Enterobacteriaceae (ESBL+)0.125 (MIC90)[11]

Table 2: Time-Kill Kinetics of Selected LpxC Inhibitors

CompoundOrganismConcentration (x MIC)Time (h)Log10 CFU/mL ReductionReference
BB-78484Escherichia coli443[1]
LPC-233Escherichia coli W31102-84>5[11]
LPC-233Klebsiella pneumoniae 100312-84>5[11]
LPC-233Pseudomonas aeruginosa PAO12-84>5[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a prerequisite for the time-kill kinetics assay to determine the appropriate concentrations of the LpxC inhibitor to be tested.

Materials:

  • LpxC inhibitor (e.g., this compound) stock solution

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the LpxC inhibitor in CAMHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

Materials:

  • LpxC inhibitor (e.g., this compound)

  • Gram-negative bacterial strain with a known MIC for the inhibitor

  • CAMHB

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

Procedure:

  • Prepare Bacterial Culture: Grow the test organism in CAMHB to the mid-logarithmic phase (approximately 1 x 10^6 CFU/mL).

  • Set Up Test Conditions: Prepare flasks containing CAMHB with the LpxC inhibitor at desired concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no inhibitor.

  • Inoculation: Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Initial Sampling (Time 0): Immediately after inoculation, remove an aliquot from each flask. Perform serial dilutions in sterile saline or PBS and plate onto TSA plates to determine the initial CFU/mL.

  • Incubation: Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

  • Subsequent Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), remove aliquots from each flask.[12]

  • Plating and Incubation: Perform serial dilutions and plate each sample onto TSA plates. Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the colonies on the plates to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each inhibitor concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Visualizations

Lipid_A_Biosynthesis_Pathway Lipid A Biosynthesis Pathway and LpxC Inhibition cluster_pathway Cytoplasmic Steps cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Deacetylation (Committed Step) UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Further Modification & Transport Further Modification & Transport Lipid_IVA->Further Modification & Transport LpxC_IN_13 This compound LpxC_IN_13->LpxC Inhibition

Caption: LpxC catalyzes the committed step in Lipid A biosynthesis.

Time_Kill_Assay_Workflow Time-Kill Kinetics Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Bacterial Culture (Mid-log phase) D Inoculate flasks with bacteria (~5x10^5 CFU/mL) A->D B Prepare this compound dilutions (0.5x, 1x, 2x, 4x, 8x MIC) B->D C Prepare Growth Control (No inhibitor) C->D E Incubate at 37°C with shaking D->E F Take aliquots at T=0, 0.5, 1, 2, 4, 6, 8, 24h E->F Time points G Perform serial dilutions F->G H Plate on TSA G->H I Incubate plates at 37°C for 18-24h H->I J Count colonies (CFU/mL) I->J K Plot log10 CFU/mL vs. Time J->K L Determine Bactericidal/Bacteriostatic Activity K->L

Caption: Workflow for a time-kill kinetics assay.

References

Application Notes: In Vitro LpxC Enzyme Inhibition Assay Using LpxC-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] The absence of a mammalian homolog makes LpxC an attractive target for the development of novel antibiotics. This document provides a detailed protocol for an in vitro LpxC enzyme inhibition assay using LpxC-IN-13, a potent inhibitor of LpxC.

This compound has demonstrated significant inhibitory activity against the LpxC enzyme, with a reported IC50 value of 18.06 nM.[2] This positions it as a valuable tool compound for studying the LpxC pathway and as a potential starting point for the development of new antibacterial agents. These application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies.

LpxC Signaling Pathway and Inhibition

The LpxC enzyme catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts this pathway, leading to a compromised outer membrane and ultimately, bacterial cell death.

LpxC_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN + Acetate LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further_Steps Further Enzymatic Steps Lipid_X->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LpxC_IN_13 This compound LpxC_IN_13->Inhibition Inhibition->LpxC

Caption: LpxC catalyzes the committed step in Lipid A biosynthesis, which is inhibited by this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against the LpxC enzyme has been quantified and is summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundLpxCEnzymatic18.06[2]

Experimental Protocol: In Vitro LpxC Enzyme Inhibition Assay

This protocol is based on a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method to measure the product of the LpxC-catalyzed reaction.

Materials and Reagents
  • Recombinant LpxC enzyme (e.g., from E. coli)

  • This compound

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (LpxC substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 5% (v/v) DMSO

  • Quenching Solution: Acetonitrile with an internal standard (e.g., reserpine)

  • 96-well polypropylene plates

  • LC-MS/MS system

Experimental Workflow

LpxC_Assay_Workflow cluster_workflow LpxC Inhibition Assay Workflow Start Start Add_Inhibitor Add this compound (or DMSO control) to 96-well plate Start->Add_Inhibitor Add_Enzyme Add LpxC enzyme solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at room temperature Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench reaction with acetonitrile + internal standard Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro LpxC inhibition assay.

Detailed Procedure
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in DMSO.

  • Assay Plate Preparation: To a 96-well polypropylene plate, add 1 µL of the this compound dilution series or DMSO for control wells.

  • Enzyme Addition: Add 10 µL of a solution containing the LpxC enzyme in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, dissolved in assay buffer. The final substrate concentration should be at or near its Km value.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding 40 µL of cold acetonitrile containing a suitable internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, by LC-MS/MS.

  • Data Analysis: Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This application note provides a detailed protocol for conducting an in vitro inhibition assay of the LpxC enzyme using the potent inhibitor this compound. The provided information on the LpxC pathway, quantitative data for the inhibitor, and the step-by-step experimental workflow will be a valuable resource for researchers in the field of antibacterial drug discovery. The use of a robust LC-MS/MS-based method ensures accurate and reliable determination of inhibitor potency.

References

Application Notes and Protocols: LpxC-IN-13 (Featuring LPC-233 as a representative LpxC inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of LpxC inhibitors, using the well-characterized compound LPC-233 as a primary example. The protocols detailed below are based on established methodologies for evaluating this class of novel antibiotics targeting Gram-negative bacteria.

Introduction

LPC-233 is a potent, slow, tight-binding inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] By inhibiting LpxC, LPC-233 disrupts the integrity of the outer membrane, leading to rapid bactericidal activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains.[1][2][4] This document outlines its in vitro and in vivo characteristics, along with detailed protocols for its evaluation.

Data Presentation

In Vitro Activity

LPC-233 demonstrates potent inhibitory activity against the LpxC enzyme and robust antibacterial activity against a wide range of Gram-negative clinical isolates.[1][2]

ParameterValueOrganism/Assay ConditionReference
Enzyme Inhibition
KI0.22 ± 0.06 nME. coli LpxC (encounter complex EI)[1]
KI8.9 ± 0.5 pME. coli LpxC (stable complex EI)[1][5]
Antibacterial Activity
MIC500.064 µg/mL151 ESBL-negative, carbapenemase-negative Enterobacteriaceae isolates[1][5]
MIC900.125 µg/mL151 ESBL-negative, carbapenemase-negative Enterobacteriaceae isolates[1][5]
MIC500.064 µg/mL42 ESBL, carbapenemase-producing isolates[1][5]
MIC900.125 µg/mL42 ESBL, carbapenemase-producing isolates[1][5]
MIC Range≤0.008 to 0.12 µg/mL30 clinical strains of B. pseudomallei[6]
MIC50≤0.008 µg/mL30 clinical strains of B. pseudomallei[6]
MIC900.03 µg/mL30 clinical strains of B. pseudomallei[6]
Activity against Gram-positive bacteriaNo detectable activity at 128 µg/mLStaphylococcus aureus[1][5]
In Vitro Safety
ParameterValueCell LineReference
LD50>128 µg/mLHEK293 cells (24-hour treatment)[1]
Pharmacokinetic Parameters

LPC-233 exhibits favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability.[1]

SpeciesRouteDoseOral Bioavailability (%)Plasma Protein Binding (%)
CD-1 MiceIV/PO40 mg/kg~73% (fasted), ~23% (unfasted)96.4 ± 0.1
Sprague-Dawley Rats---98.9 ± 0.1
Beagle DogsPO-~45% (fasted)98.83 ± 0.04
Monkeys---98.4 ± 0.1
Humans---98.8 ± 0.1

Experimental Protocols

LpxC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against the LpxC enzyme.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (LPC-233)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of the product)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the LpxC enzyme to the assay buffer.

  • Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the fluorescence signal at regular intervals.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

  • For slow, tight-binding inhibitors like LPC-233, a time-dependent inhibition assay is performed to determine KI and KI*.[1] This involves pre-incubating the enzyme and inhibitor for varying times before adding the substrate.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (LPC-233)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

Protocol:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy - Murine Thigh Infection Model

Objective: To evaluate the in vivo antibacterial efficacy of the test compound in a localized infection model.

Materials:

  • Female CD-1 mice

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Test compound (LPC-233)

  • Vehicle control

  • Cyclophosphamide for inducing neutropenia

  • Anesthetic

Protocol:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Two days later, inoculate the thigh muscle of anesthetized mice with a standardized bacterial suspension.

  • Initiate treatment with the test compound (administered via oral gavage, intravenous, or intraperitoneal routes) at various doses and schedules (e.g., twice daily) starting 2 hours post-infection.

  • Include a vehicle-treated control group.

  • After 24 hours of treatment, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial counts compared to the control group.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the test compound after administration.

Materials:

  • CD-1 mice

  • Test compound (LPC-233)

  • Formulation for IV and PO administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer a single dose of the test compound to mice via the desired route (e.g., 40 mg/kg PO).[1]

  • Collect blood samples from a sparse sampling design at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Use non-compartmental analysis to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).

  • Oral bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[1]

Visualizations

Caption: LpxC inhibition disrupts the lipid A biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Candidate Selection Enzyme_Assay LpxC Enzyme Inhibition Assay (IC50, Ki) MIC_Assay MIC Determination (Broad Panel of Gram-Negatives) Enzyme_Assay->MIC_Assay Safety_Assay In Vitro Cytotoxicity (e.g., HEK293 LD50) MIC_Assay->Safety_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Safety_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Murine Thigh Infection) PK_Studies->Efficacy_Models Tox_Studies In Vivo Safety/Tolerability (Cardiovascular Safety) Efficacy_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: Workflow for preclinical evaluation of LpxC inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Novel LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essential nature of LpxC for the viability of most Gram-negative pathogens, coupled with its absence in mammals, makes it an attractive and promising target for the development of novel antibiotics.[2][3] The rise of multidrug-resistant Gram-negative infections necessitates the discovery of new therapeutic agents, and high-throughput screening (HTS) campaigns targeting LpxC have been instrumental in identifying potent inhibitors.[2][4]

These application notes provide detailed protocols for HTS assays designed to identify and characterize novel LpxC inhibitors. The methodologies described are suitable for screening large compound libraries and include primary assays to identify initial hits, as well as secondary assays for hit confirmation and further characterization.

Lipid A Biosynthesis Pathway (Raetz Pathway)

The biosynthesis of Lipid A, a crucial component of the outer membrane of Gram-negative bacteria, follows the Raetz pathway. LpxC catalyzes the second and committed step in this essential pathway. Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.[5][6]

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc R-3-hydroxymyristoyl-ACP LpxC LpxC (Target) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN Acetate LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH LpxB LpxB LpxH->LpxB LpxK LpxK LpxB->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA 2x KDO LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A Inhibitor Novel Inhibitors Inhibitor->LpxC

Caption: The Raetz pathway for Lipid A biosynthesis.

High-Throughput Screening Workflow for LpxC Inhibitors

A typical HTS campaign for discovering novel LpxC inhibitors involves a multi-step process, beginning with a primary screen of a large compound library, followed by a series of assays to confirm and characterize the activity of the identified hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Dose_Response Dose-Response Assay (IC50 determination) Initial_Hits->Dose_Response Counter_Screen Counter-Screen/ Orthogonal Assay (e.g., Mass Spec-based) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits Antibacterial_Assay Antibacterial Activity (MIC determination) Confirmed_Hits->Antibacterial_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Confirmed_Hits->Cytotoxicity_Assay Selectivity_Assay Selectivity Profiling (vs. other metalloenzymes) Confirmed_Hits->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: HTS workflow for novel LpxC inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Assay

This protocol describes a homogeneous fluorescence-based assay suitable for primary HTS to identify inhibitors of LpxC. The assay measures the formation of the deacetylated product, which is derivatized to generate a fluorescent signal.[7][8][9]

Materials:

  • Purified recombinant LpxC enzyme (e.g., from E. coli or P. aeruginosa)

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35

  • Detection Reagent: o-phthaldialdehyde (OPA) in a borate buffer with 2-mercaptoethanol

  • Stop Solution: 0.5 M NaOH

  • Neutralization Solution: 0.5 M HCl

  • 384-well black, flat-bottom plates

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., known inhibitor and DMSO) into the 384-well plates. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme Addition: Add purified LpxC enzyme diluted in Assay Buffer to each well.

  • Substrate Addition: Initiate the enzymatic reaction by adding the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution (0.5 M NaOH).

  • Hydrolysis: Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.[8]

  • Neutralization: Neutralize the reaction by adding the Neutralization Solution (0.5 M HCl).

  • Detection: Add the OPA detection reagent to each well. This reagent reacts with the primary amine of the deacetylated product to form a fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~455 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Orthogonal Assay: Mass Spectrometry-Based Assay

To confirm the hits from the primary screen and eliminate false positives, an orthogonal assay using a different detection method is recommended. A high-throughput mass spectrometry (HT-MS) assay directly measures the substrate and product, providing a robust and sensitive method for confirming LpxC inhibition.[10][11]

Materials:

  • Purified recombinant LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

  • Quench Solution: Acetonitrile with 0.1% formic acid

  • 384-well plates

  • High-throughput mass spectrometry system (e.g., RapidFire)

Procedure:

  • Compound Plating: Dispense confirmed hits from the primary screen at various concentrations into 384-well plates.

  • Enzyme Addition: Add purified LpxC enzyme diluted in Assay Buffer to each well.

  • Substrate Addition: Initiate the reaction by adding the LpxC substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

  • Reaction Quenching: Stop the reaction by adding the Quench Solution.

  • Mass Spectrometry Analysis: Analyze the samples using an HT-MS system to quantify the amounts of both the substrate and the product.

  • Data Analysis: Determine the IC50 values for the confirmed hits by plotting the percentage of product formation against the inhibitor concentration.

Secondary Assay: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a bacterium.

Materials:

  • Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well clear, round-bottom plates

  • Confirmed LpxC inhibitors

Procedure:

  • Bacterial Culture: Grow the bacterial strains overnight in CAMHB.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare serial dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: In Vitro Activity of Selected LpxC Inhibitors

The following table summarizes the in vitro enzymatic and antibacterial activities of several known LpxC inhibitors against various Gram-negative pathogens.

InhibitorTarget OrganismIC50 (nM)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)Reference(s)
L-161,240 E. coli301-3>128-[2][12]
BB-78485 E. coli1601>32-[2]
CHIR-090 P. aeruginosa-0.004-0.0080.5-20.008-0.03[3][4]
ACHN-975 P. aeruginosa--0.06-0.25-[13]
LPC-233 E. coli0.22 (Kᵢ)0.0140.1220.0025[14]
PF-5081090 P. aeruginosa-0.250.51[4]
Compound 23j E. coli-0.016>640.063[15]

Note: IC50 and MIC values can vary depending on the specific assay conditions and bacterial strains used.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the high-throughput screening and characterization of novel LpxC inhibitors. The described fluorescence-based and mass spectrometry-based assays are robust and scalable methods for identifying potent inhibitors from large compound libraries. Subsequent determination of antibacterial activity through MIC testing is crucial for advancing promising hits towards lead optimization and further preclinical development. The continued discovery of novel LpxC inhibitors holds significant promise for addressing the urgent medical need for new antibiotics against multidrug-resistant Gram-negative bacteria.

References

Troubleshooting & Optimization

Technical Support Center: LpxC-IN-13 and Escherichia coli Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to LpxC-IN-13 and other LpxC inhibitors in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is LpxC and why is it a target for antibiotics?

A1: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential enzyme in most Gram-negative bacteria, including Escherichia coli.[1][2] It catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a major component of the outer membrane.[1][2][3] Since Lipid A is crucial for bacterial growth and virulence, inhibiting LpxC is lethal to the bacteria, making it a promising target for new antibiotics to combat multidrug-resistant infections.[2][3][4]

Q2: What is the primary mechanism of resistance to LpxC inhibitors like this compound in E. coli?

A2: The primary mechanism of high-level resistance (over 200-fold) to LpxC inhibitors in E. coli does not typically involve mutations in the LpxC enzyme itself.[1][5] Instead, it arises from spontaneous point mutations in two other genes: fabZ and thrS.[1][5][6] These mutations occur independently and have an additive effect on resistance.[1][5][6]

Q3: How do mutations in fabZ and thrS confer resistance?

A3:

  • fabZ mutation: FabZ is a dehydratase involved in fatty acid biosynthesis and competes with LpxA (the enzyme preceding LpxC) for the same substrate, (R)-3-hydroxymyristoyl-ACP.[1] Resistance-conferring mutations in fabZ result in reduced enzymatic activity.[1][5][6] This is thought to redirect the common substrate away from fatty acid synthesis and towards the Lipid A pathway, effectively increasing the substrate concentration for LpxC and helping to outcompete the inhibitor.[6][7] Interestingly, fabZ mutations also lead to a decreased cellular level of the LpxC enzyme, suggesting a tight regulation to maintain a balance between phospholipid and Lipid A biosynthesis.[1][5]

  • thrS mutation: ThrS is the threonyl-tRNA synthetase. Mutations in this gene lead to reduced enzymatic activity, which slows down protein synthesis and overall cellular growth.[1][5] This reduced metabolic rate appears to make the cells more tolerant to the inhibition of membrane biosynthesis caused by LpxC inhibitors.[1][5][6]

Q4: Can mutations in the lpxC gene itself cause resistance?

A4: While the most significant resistance arises from fabZ and thrS mutations, mutations in the lpxC gene have also been reported to cause decreased susceptibility to LpxC inhibitors, although often to a lesser extent.[2][3] These mutations can alter the inhibitor's binding site on the LpxC enzyme.

Q5: What is the frequency of spontaneous resistance to LpxC inhibitors in E. coli?

A5: The frequency of spontaneous resistance is generally low, occurring in approximately 1 in 107 to 109 bacteria.[2] High-level resistance is typically isolated in a two-stage process, consistent with the requirement for mutations in both fabZ and thrS.[6]

Troubleshooting Guide

Issue: My E. coli culture has developed resistance to this compound.

Step 1: Confirm the Resistance Phenotype.

  • Action: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your resistant strain and compare it to the wild-type parental strain.

  • Expected Outcome: A significant increase (e.g., >200-fold) in the MIC for the resistant strain.[1][5]

Step 2: Sequence Key Genes.

  • Action: Perform Sanger or whole-genome sequencing on the resistant isolate to identify mutations. Focus on the coding sequences and promoter regions of the following genes:

    • fabZ

    • thrS

    • lpxC

  • Expected Outcome: You will likely identify non-synonymous mutations in fabZ and/or thrS.[1][5][6] A mutation in lpxC is also a possibility.[3]

Step 3: Characterize the Effect of the Mutations.

  • Action: If you have identified mutations, you can perform further experiments to confirm their role in resistance:

    • Genetic Complementation: Introduce a wild-type copy of the mutated gene (e.g., fabZ or thrS) on a plasmid into the resistant strain.

    • Expected Outcome: Complementation with the wild-type gene should restore susceptibility to the LpxC inhibitor, indicated by a decrease in the MIC.

    • Enzyme Activity Assays: Purify the mutant FabZ or ThrS proteins and perform in vitro activity assays.

    • Expected Outcome: The mutant enzymes are expected to show reduced catalytic activity compared to their wild-type counterparts.[1][5][6]

Issue: I am unable to isolate high-level resistant mutants.

  • Possible Cause: The selection pressure may be too high or too low.

  • Troubleshooting:

    • Try plating a high-density culture (e.g., 109-1010 CFU) on agar plates containing various concentrations of the LpxC inhibitor (e.g., 2x, 4x, and 8x the MIC of the wild-type strain).

    • Consider a two-step selection process. Isolate colonies that grow at a lower concentration of the inhibitor and then re-streak them on a higher concentration to select for the second mutation.[6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with resistance to LpxC inhibitors in E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) Fold-Increase in Resistant Mutants

E. coli StrainGenotypeFold-Increase in MIC vs. Wild-TypeReference Compound
Spontaneous MutantfabZ and thrS mutations>200CHIR-090
Mutant with lpxC mutationlpxC (I38T)Not specifiedBB-78484
Mutant with fabZ mutationfabZ mutationNot specifiedBB-78484

Data compiled from studies on various LpxC inhibitors, which are expected to have similar resistance profiles to this compound.[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Luria-Bertani broth).

  • Inoculum: Prepare an inoculum of the E. coli strain (wild-type or mutant) adjusted to a final concentration of 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the inhibitor that completely prevents visible bacterial growth.

Protocol 2: Isolation of Spontaneously Resistant Mutants

  • Culture Growth: Grow a culture of wild-type E. coli to late logarithmic or early stationary phase.

  • Plating: Plate a large number of cells (e.g., 109 to 1010 CFU) onto agar plates containing the LpxC inhibitor at a concentration that is 4-8 times the MIC of the wild-type strain.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Purification: Isolate individual colonies and streak them onto fresh selective plates to purify the resistant mutants.

  • Confirmation: Confirm the resistance phenotype of the purified isolates by re-determining their MIC.

Visualizations

Resistance_Mechanism cluster_pathways Cellular Biosynthetic Pathways cluster_inhibition Inhibitor Action & Resistance ACP (R)-3-hydroxymyristoyl-ACP (Common Substrate) LpxA LpxA ACP->LpxA FabZ FabZ ACP->FabZ LpxC_Sub UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxA->LpxC_Sub UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LpxA LpxC LpxC LpxC_Sub->LpxC LipidA Lipid A Biosynthesis LpxC->LipidA FattyAcid Fatty Acid Biosynthesis (Phospholipids) FabZ->FattyAcid ThrS ThrS Protein Protein Biosynthesis ThrS->Protein Growth Cell Growth Protein->Growth Inhibitor LpxC Inhibitor (e.g., this compound) Inhibitor->LpxC Inhibits FabZ_mut fabZ Mutation (Reduced Activity) FabZ_mut->ACP Increases substrate flux towards Lipid A path FabZ_mut->FabZ Reduces Activity Resistance Resistance FabZ_mut->Resistance ThrS_mut thrS Mutation (Reduced Activity) ThrS_mut->ThrS Reduces Activity ThrS_mut->Growth Slows growth, conferring tolerance ThrS_mut->Resistance

Caption: Mechanism of LpxC inhibitor resistance in E. coli.

Experimental_Workflow cluster_confirmation Confirmation Steps start Start: E. coli culture shows resistance to this compound mic_confirm 1. Confirm Resistance: Determine MIC of resistant and wild-type strains start->mic_confirm sequence 2. Gene Sequencing: Sequence fabZ, thrS, and lpxC in the resistant isolate mic_confirm->sequence mut_found Mutations Identified? sequence->mut_found analyze_other Analyze other potential resistance mechanisms (e.g., efflux pumps) mut_found->analyze_other No confirm_role 3. Confirm Mutation Role mut_found->confirm_role Yes complementation A. Genetic Complementation: Introduce WT gene into resistant strain confirm_role->complementation enzyme_assay B. Enzyme Activity Assay: Compare mutant and WT enzyme kinetics confirm_role->enzyme_assay end End: Resistance mechanism characterized complementation->end enzyme_assay->end

References

Technical Support Center: Spontaneous Resistance Frequency to LpxC-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the spontaneous resistance frequency to the LpxC inhibitor, LpxC-IN-13.

Introduction to this compound

This compound is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[2][3][4] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[5] LpxC is a promising target for new antibiotics because it is essential for the viability of most Gram-negative bacteria and is not present in mammals.[4][6]

Publicly available information on a specific compound designated "this compound" is limited. However, it is described as an LpxC inhibitor with an IC50 of 18.06 nM and is also referred to as "Compound 13".[1] Scientific literature describes a series of potent isoserine-based amide LpxC inhibitors, several of which are designated as "Compound 13" (e.g., (S)-13a-n, (R)-13a-n). It is highly probable that this compound belongs to this chemical series.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the LpxC enzyme. By blocking LpxC, it prevents the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. Disruption of the outer membrane leads to bacterial cell death.

Q2: Which bacteria are expected to be susceptible to this compound?

A2: LpxC inhibitors, including the series to which this compound likely belongs, are active against a range of Gram-negative bacteria. The specific activity of different "Compound 13" analogs has been demonstrated against Escherichia coli and Pseudomonas aeruginosa.

Q3: What is "spontaneous resistance frequency" and why is it important?

A3: Spontaneous resistance frequency is a measure of how often resistant mutants arise in a bacterial population upon exposure to an antibiotic, without any prior inducement. It is a critical parameter in preclinical drug development as it helps to predict the likelihood of resistance emerging during clinical use.

Q4: Is there any available data on the spontaneous resistance frequency to this compound?

A4: Currently, there is no publicly available data specifically detailing the spontaneous resistance frequency of this compound. However, data for other LpxC inhibitors can provide a useful reference point.

Troubleshooting Guide

Issue 1: High variability in spontaneous resistance frequency results.

  • Possible Cause 1: Inconsistent inoculum size. The number of bacteria plated is a critical factor in calculating the frequency.

    • Solution: Ensure accurate and consistent determination of the colony-forming units (CFU)/mL of the bacterial culture before plating. Perform serial dilutions and plate on non-selective agar to get an accurate count of the initial population.

  • Possible Cause 2: Fluctuation in the number of pre-existing resistant mutants. The number of resistant mutants can vary between different cultures.

    • Solution: Use multiple independent cultures (e.g., 5-10) to determine the resistance frequency. This will provide a more accurate average and standard deviation.

  • Possible Cause 3: Instability of the selective agent. The LpxC inhibitor may degrade over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound and incorporate it into the agar at the appropriate temperature to avoid degradation.

Issue 2: No resistant colonies are observed.

  • Possible Cause 1: The concentration of this compound is too high. A very high selective pressure may inhibit the growth of all bacteria, including potential mutants.

    • Solution: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the specific bacterial strain and use a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC) for the selection plates.

  • Possible Cause 2: The spontaneous resistance frequency is very low. For some potent inhibitors, the frequency can be below the limit of detection for the number of cells plated.

    • Solution: Increase the total number of cells plated. This can be achieved by plating a larger volume of a concentrated culture or by plating more plates.

Issue 3: The observed resistance frequency is much higher than expected for other LpxC inhibitors.

  • Possible Cause 1: The bacterial strain has a high intrinsic mutation rate (hypermutator phenotype).

    • Solution: Sequence genes associated with DNA repair (e.g., mutS, mutL) to check for mutations that could lead to a hypermutator phenotype.

  • Possible Cause 2: The resistance mechanism is due to a high-frequency event, such as upregulation of an efflux pump.

    • Solution: Characterize the genetic basis of resistance in the observed colonies. This can involve sequencing the lpxC gene and genes related to known resistance mechanisms like efflux pumps.

Quantitative Data

While specific data for this compound is unavailable, the following tables provide relevant information on related compounds and other LpxC inhibitors.

Table 1: Inhibitory Activity of Isoserine-Based Amide "Compound 13" Series Against LpxC

CompoundKi (nM) vs. E. coli LpxC C63AKi (nM) vs. P. aeruginosa LpxC
(S)-13h 229.3
(S)-13i 137.9
(S)-13j 9.55.6
(R)-13h >1000250
(Data extracted from Langklotz et al., J Med Chem, 2021)

Table 2: Spontaneous Resistance Frequencies of Other LpxC Inhibitors

LpxC InhibitorBacterial StrainResistance Frequency
LpxC-4 P. aeruginosa PAO1< 4.1 x 10-10
BB-78484 E. coli ATCC 259222 x 10-9
CHIR-090 E. coli W3110~10-9

Experimental Protocols

Detailed Methodology for Determining Spontaneous Resistance Frequency

This protocol provides a general framework for determining the spontaneous resistance frequency of an LpxC inhibitor like this compound.

1. Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, P. aeruginosa PAO1)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Appropriate solid growth medium (e.g., Mueller-Hinton Agar)

  • This compound

  • Sterile culture tubes, flasks, and petri dishes

  • Spectrophotometer

  • Incubator

2. Procedure:

  • a. Determination of Minimum Inhibitory Concentration (MIC):

    • Perform a standard broth microdilution or agar dilution assay to determine the MIC of this compound for the target bacterial strain.

  • b. Preparation of Bacterial Cultures:

    • Inoculate at least five independent colonies of the bacterial strain into separate tubes of liquid medium.

    • Incubate overnight with shaking at the optimal temperature for the bacterium.

  • c. Determination of Viable Cell Count (CFU/mL):

    • For each overnight culture, perform serial dilutions in sterile saline or phosphate-buffered saline.

    • Plate aliquots of appropriate dilutions onto non-selective agar plates.

    • Incubate the plates overnight and count the colonies to determine the CFU/mL of the original cultures.

  • d. Selection of Resistant Mutants:

    • Prepare agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).

    • Plate a large, known volume (and therefore, a known number of cells based on the CFU/mL) of each independent overnight culture onto the selective agar plates. It is recommended to plate at least 109 to 1010 cells to detect low-frequency events.

    • Incubate the plates for 48-72 hours at the optimal temperature.

  • e. Calculation of Spontaneous Resistance Frequency:

    • Count the number of colonies that grow on each selective plate. These are the spontaneous resistant mutants.

    • The spontaneous resistance frequency for each culture is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

    • Calculate the average frequency and standard deviation from the independent cultures.

3. Confirmation of Resistance:

  • Pick a representative number of resistant colonies and re-streak them onto both selective and non-selective agar to confirm the resistant phenotype.

  • Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.

Visualizations

LpxC_Pathway_and_Inhibition cluster_pathway Lipid A Biosynthesis cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Deacetylation (Committed Step) Product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->Product Further_Steps Further Enzymatic Steps Product->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LpxC_IN_13 This compound LpxC_IN_13->LpxC Inhibition

Caption: LpxC-catalyzed reaction in lipid A biosynthesis and its inhibition by this compound.

Resistance_Frequency_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis cluster_confirmation Confirmation Start Start with Bacterial Strain Culture Grow Independent Overnight Cultures (≥5) Start->Culture MIC Determine MIC of This compound Start->MIC CFU_Count Determine CFU/mL on Non-Selective Agar Culture->CFU_Count Selection Plate Known Number of Cells on Agar with this compound (e.g., 4x MIC) Culture->Selection MIC->Selection Calculate_Frequency Calculate Resistance Frequency: (Resistant Colonies) / (Total Cells Plated) CFU_Count->Calculate_Frequency Incubate Incubate Plates (48-72h) Selection->Incubate Count_Resistant Count Resistant Colonies Incubate->Count_Resistant Count_Resistant->Calculate_Frequency Confirm_Phenotype Confirm Resistant Phenotype by Re-streaking Calculate_Frequency->Confirm_Phenotype Determine_MIC_Mutants Determine MIC for Resistant Mutants Confirm_Phenotype->Determine_MIC_Mutants

Caption: Experimental workflow for determining spontaneous resistance frequency.

References

Technical Support Center: Investigating the Role of Efflux Pumps in Resistance to LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying resistance mechanisms to LpxC inhibitors.

Disclaimer: Information on the specific compound "LpxC-IN-13" is not available in the provided search results. This guide will, therefore, refer to well-characterized LpxC inhibitors (e.g., CHIR-090) to discuss the principles of efflux pump-mediated resistance. The experimental protocols and troubleshooting advice are based on established methods for studying antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is LpxC and why is it an attractive target for new antibiotics?

LpxC, or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a zinc-dependent enzyme that catalyzes the first committed step in the biosynthesis of lipid A.[1][2][3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[1] Since the LpxC gene is essential, single-copy, and conserved across almost all Gram-negative bacteria, it is considered a promising target for the development of new antibiotics.[1][2]

Q2: How do LpxC inhibitors work?

LpxC inhibitors are designed to block the active site of the LpxC enzyme. Many potent inhibitors contain a hydroxamate group that targets the catalytic zinc ion, preventing the enzyme from performing its function.[1][2] By inhibiting LpxC, these compounds halt the production of lipid A, which is lethal to the bacteria.[2] The inhibitor CHIR-090 is a notable example of a potent, slow, tight-binding LpxC inhibitor with significant antibiotic activity against pathogens like E. coli and P. aeruginosa.[1][2]

Q3: What are efflux pumps and how do they contribute to antibiotic resistance?

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of toxic substances, including antibiotics, from the cell.[5][6] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and rendering it ineffective.[5][7] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[5][8] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a primary contributor to clinically relevant multidrug resistance.[9][10][11]

Q4: How can efflux pumps cause resistance to LpxC inhibitors?

If an LpxC inhibitor is a substrate for an efflux pump, the pump can actively transport the inhibitor out of the bacterial cell. This prevents the inhibitor from reaching a sufficient concentration in the cytoplasm to inhibit the LpxC enzyme effectively. Overexpression of specific RND efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, has been implicated in resistance to LpxC inhibitors.[12] This efflux activity can lead to low-level resistance, which may allow the bacteria to survive and subsequently develop high-level resistance through other mutations.[13]

Q5: What is an Efflux Pump Inhibitor (EPI) and can it restore sensitivity to LpxC inhibitors?

An Efflux Pump Inhibitor (EPI) is a compound that blocks the activity of efflux pumps.[5] By co-administering an EPI with an antibiotic that is a substrate of an efflux pump, it is possible to increase the intracellular concentration of the antibiotic and restore its efficacy.[5][7] For example, compounds like Phenylalanine-Arginine Beta-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) are known to inhibit efflux pumps and can be used in experiments to determine if efflux is contributing to resistance.[11][14] The use of an EPI can help reverse resistance and revitalize the activity of existing antibiotics.[10]

Troubleshooting Guide

Q1: My Gram-negative strain shows a high Minimum Inhibitory Concentration (MIC) for an LpxC inhibitor. How do I know if efflux pumps are involved?

To determine if efflux pumps are contributing to the observed resistance, you can perform an MIC assay with and without a known EPI. A significant reduction (typically four-fold or greater) in the MIC of the LpxC inhibitor in the presence of the EPI suggests that an efflux pump is actively removing the compound from the cell.

Q2: I performed an MIC assay with an EPI but saw no change in susceptibility to the LpxC inhibitor. Does this rule out efflux-mediated resistance?

Not necessarily. Here are a few potential reasons for this result:

  • The EPI is ineffective against the specific pump: The EPI you used may not inhibit the particular efflux pump responsible for resistance in your bacterial strain. Try using EPIs with different mechanisms of action.

  • The LpxC inhibitor is not a substrate: The LpxC inhibitor may not be a substrate for any of the major efflux pumps in your organism.

  • Another resistance mechanism is dominant: High-level resistance may be due to other mechanisms, such as target modification (mutations in the lpxC gene) or enzymatic degradation of the inhibitor.[4][6]

  • Incorrect EPI concentration: The concentration of the EPI may be too low to effectively inhibit the pump or too high, causing toxicity to the cells on its own. It's crucial to determine the MIC of the EPI alone first.

Q3: My real-time efflux assay results are inconsistent. What are the common pitfalls?

Real-time efflux assays, often using fluorescent dyes like ethidium bromide or Hoechst 33342, can be sensitive.[15] Common issues include:

  • Incorrect cell density: Ensure a consistent and optimized bacterial cell density for each experiment.

  • Dye concentration: The dye concentration should be high enough for a clear signal but not so high that it becomes toxic or saturates the efflux pumps.

  • Timing of measurements: The initial phase of efflux is critical to monitor.[16] Ensure your readings start immediately after the addition of the energy source (e.g., glucose) that powers the pumps.

  • Controls are missing: Always include a negative control (no energy source) and a positive control (a strain known to overexpress an efflux pump or a condition with a known EPI).[17]

Q4: How can I investigate the genetic basis of efflux-mediated resistance in my resistant strain?

To confirm that efflux is the mechanism of resistance at a genetic level, you can:

  • Perform RT-qPCR: Quantify the expression levels of known efflux pump genes (e.g., acrB in E. coli, mexB, mexD, mexF in P. aeruginosa) in your resistant strain compared to a susceptible parent strain.[9] A significant upregulation of these genes in the resistant strain is strong evidence for efflux-mediated resistance.

  • Gene Knockout Studies: Create a knockout mutant of the suspected efflux pump gene in the resistant strain. If the knockout strain becomes susceptible to the LpxC inhibitor, it confirms the role of that specific pump.[18]

Quantitative Data Summary

The following table presents hypothetical data from an MIC assay to illustrate how the involvement of an efflux pump can be determined.

Bacterial StrainLpxC Inhibitor MIC (µg/mL)LpxC Inhibitor MIC with EPI (20 µg/mL PAβN) (µg/mL)Fold Change in MICInterpretation
Wild-Type P. aeruginosa212Minor involvement of efflux.
Resistant Isolate 13248Significant involvement of an EPI-sensitive efflux pump.
Resistant Isolate 232321Efflux is not the primary resistance mechanism, or the pump is not inhibited by PAβN.
ΔmexB Mutant0.50.51Confirms MexB is a key efflux pump for this inhibitor.

Experimental Protocols

Protocol 1: MIC Determination with an Efflux Pump Inhibitor

Objective: To determine if an efflux pump inhibitor can reduce the MIC of an LpxC inhibitor against a resistant bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Mueller-Hinton Broth (MHB).

  • LpxC inhibitor stock solution.

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN).

  • Sterile 96-well microtiter plates.

Procedure:

  • Prepare a serial two-fold dilution of the LpxC inhibitor in MHB in a 96-well plate.

  • Prepare an identical plate, but add the EPI to the MHB at a fixed, sub-inhibitory concentration (e.g., 20 µg/mL of PAβN).

  • Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to all wells of both plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).[17]

  • Incubate the plates at 37°C for 18-24 hours.[15]

  • Determine the MIC, which is the lowest concentration of the LpxC inhibitor that completely inhibits visible bacterial growth.

  • Compare the MIC values in the plates with and without the EPI. A ≥4-fold reduction in MIC in the presence of the EPI is considered significant.

Protocol 2: Real-Time Efflux (RTE) Assay

Objective: To directly measure the efflux of a fluorescent substrate in real-time, which can be competed by an LpxC inhibitor if it is also a substrate of the same pump.

Materials:

  • Bacterial cells washed and resuspended in phosphate-buffered saline (PBS).

  • Fluorescent dye (e.g., Ethidium Bromide).

  • Energy source (e.g., Glucose or Tryptone Soya Broth).

  • LpxC inhibitor and/or EPI.

  • Fluorometric microplate reader.

Procedure:

  • Load bacterial cells with the fluorescent dye in the absence of an energy source. This allows the dye to accumulate inside the cells.

  • Add the LpxC inhibitor or a known EPI to the appropriate wells to test for competitive inhibition.

  • Place the plate in a microplate reader and monitor the baseline fluorescence.

  • Initiate efflux by adding an energy source (e.g., glucose) to all wells.

  • Immediately begin recording the fluorescence over time. Active efflux will pump the dye out of the cells, resulting in a decrease in fluorescence (for DNA-intercalating dyes).[15]

  • Analyze the data by comparing the rate of fluorescence decrease in the treated samples versus the untreated control. A slower rate of decrease in the presence of the LpxC inhibitor suggests it is competing with the dye for the efflux pump.

Visualizations

LpxC_Pathway_and_Resistance cluster_pathway Lipid A Biosynthesis Pathway cluster_cell Bacterial Cell UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Intermediate UDP-3-O-acyl-GlcNAc LpxA->Intermediate LpxC LpxC (Target) Intermediate->LpxC Product UDP-3-O-acyl-GlcN LpxC->Product LipidA Lipid A -> Outer Membrane Product->LipidA Inhibitor_out LpxC Inhibitor (Extracellular) Inhibitor_in LpxC Inhibitor (Intracellular) Inhibitor_out->Inhibitor_in Diffusion Inhibitor_in->LpxC Inhibition EffluxPump Efflux Pump (e.g., RND) Inhibitor_in->EffluxPump EffluxPump->Inhibitor_out Active Efflux Experimental_Workflow Start Start: Resistant Bacterial Strain MIC_Assay Perform MIC Assay with and without EPI Start->MIC_Assay Decision Is MIC reduced ≥ 4-fold with EPI? MIC_Assay->Decision Efflux_Involved Conclusion: Efflux is likely involved Decision->Efflux_Involved Yes Other_Mechanisms Conclusion: Other resistance mechanisms are likely dominant Decision->Other_Mechanisms No RTE_Assay Perform Real-Time Efflux (RTE) Assay Efflux_Involved->RTE_Assay qPCR Quantify Efflux Pump Gene Expression (RT-qPCR) Efflux_Involved->qPCR End End: Characterize Resistance Mechanism Other_Mechanisms->End RTE_Assay->End qPCR->End Troubleshooting_Logic Start Problem: No MIC reduction with EPI Q1 Is EPI concentration sub-inhibitory and optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the LpxC inhibitor a known substrate for common pumps? A1_Yes->Q2 Fix1 Action: Determine EPI MIC alone and re-test at 1/4 MIC. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have other EPIs with different targets been tested? A2_Yes->Q3 Fix2 Hypothesis: The inhibitor may not be an efflux substrate. Investigate other resistance mechanisms. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Hypothesis: Resistance is likely due to target modification or other mechanisms. Sequence lpxC gene. A3_Yes->Conclusion Fix3 Action: Test with a broader range of EPIs (e.g., CCCP, NMP). A3_No->Fix3

References

Technical Support Center: Understanding Resistance to LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to LpxC inhibitors, such as LpxC-IN-13. The information provided is based on studies of various LpxC inhibitors and is intended to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for our LpxC inhibitor. What are the potential mechanisms of resistance?

A1: Resistance to LpxC inhibitors can arise from several mechanisms. The most commonly observed are mutations in the target gene, lpxC, or in genes involved in maintaining the balance of lipid biosynthesis, such as fabZ.[1][2][3] Other reported mechanisms include mutations in genes like thrS (encoding threonyl-tRNA synthetase) and upregulation of efflux pumps.[4][5][6]

Q2: How do mutations in fabZ confer resistance to LpxC inhibitors?

A2: FabZ is a key enzyme in fatty acid biosynthesis and competes with LpxA for the common substrate (R)-3-hydroxymyristoyl-ACP.[7][8] LpxA catalyzes the first step of lipid A biosynthesis, which is followed by the LpxC-catalyzed step.[9] Mutations that reduce FabZ activity are thought to increase the flux of (R)-3-hydroxymyristoyl-ACP towards lipid A biosynthesis.[7] This rebalancing of cellular homeostasis can compensate for the inhibition of LpxC.[4][10] Interestingly, some fabZ mutations have been shown to unexpectedly decrease the cellular levels of LpxC.[4][10]

Q3: Are mutations in the lpxC gene itself a common cause of resistance?

A3: While mutations within the lpxC coding region can confer resistance, they have been reported less frequently for some of the more advanced LpxC inhibitors compared to mutations in other genes like fabZ.[11] However, specific mutations in lpxC have been identified that reduce inhibitor susceptibility.[1][12][13][14] Additionally, mutations in the upstream non-coding region of lpxC that lead to increased LpxC protein expression have also been observed as a resistance mechanism in some bacteria.[11][15]

Q4: Can resistance to LpxC inhibitors develop through a single mutation?

A4: While single mutations can lead to a decrease in susceptibility, high-level resistance often arises from the accumulation of multiple mutations.[4][10] For example, studies have shown that mutations in both fabZ and thrS can have an additive effect, resulting in a significantly higher level of resistance than either mutation alone.[4][6][10]

Troubleshooting Guide

Problem: Spontaneous resistant mutants are appearing at a high frequency in our susceptibility assays.

Potential Cause Troubleshooting Steps
Sub-optimal inhibitor concentration Ensure that the inhibitor concentration used for selection is appropriate (typically 4-8x MIC) to minimize the selection of low-level resistant mutants.
Hypermutator strain Sequence key DNA repair genes (e.g., mutS) to check if you are inadvertently working with a hypermutator strain.
Contamination Streak-purify the resistant colonies and confirm their identity before proceeding with further analysis.
Inoculum size Standardize the inoculum size used in your assays, as a larger inoculum can increase the chances of selecting for pre-existing resistant subpopulations.

Problem: We have isolated a resistant mutant, but sequencing of lpxC and fabZ did not reveal any mutations.

Potential Cause Troubleshooting Steps
Mutations in other genes Perform whole-genome sequencing to identify mutations in other potential resistance-conferring genes such as thrS, fabF1, or genes encoding efflux pump regulators.[5]
Efflux pump upregulation Perform a MIC potentiation assay using an efflux pump inhibitor (e.g., PAβN) to determine if efflux is contributing to the resistance phenotype.[11]
Increased LpxC expression Quantify LpxC protein levels using Western blotting to check for overexpression.[11][15] Sequence the upstream regulatory region of lpxC.

Quantitative Data Summary

The following tables summarize the impact of specific mutations on the susceptibility to the LpxC inhibitor CHIR-090 in E. coli.

Table 1: Effect of Single and Combined Mutations on CHIR-090 MIC in E. coli

StrainRelevant GenotypeCHIR-090 MIC (µg/mL)Fold Increase in MICReference
W3110 (Wild-Type)wt0.2-[4]
CRM1B wtfabZthrS mutation1.256[4]
CRM5B wtfabZthrS mutation1.256[4]
-fabZ mutation-~50[4]
-fabZ + thrS mutations>40>200[4]

Table 2: Resistance Frequencies for LpxC Inhibitors

OrganismInhibitorFrequency of ResistanceReference
E. coli DH5αBB-784844 x 10⁻⁸[3]
E. coli ATCC 25922BB-784842 x 10⁻⁹[3]
P. aeruginosaPF-5081090<5.0 x 10⁻¹⁰[11]
K. pneumoniaePF-50810909.6 x 10⁻⁸[11]

Experimental Protocols

Protocol 1: Isolation of Spontaneously Resistant Mutants

  • Prepare Inoculum: Grow a culture of the susceptible bacterial strain to mid-log phase in a suitable broth medium.

  • Plating: Plate a high density of cells (e.g., 10⁸ to 10¹⁰ CFU) onto agar plates containing the LpxC inhibitor at a concentration of 4x to 8x the MIC.

  • Incubation: Incubate the plates for 24-48 hours at the optimal growth temperature for the bacterium.

  • Isolate Colonies: Pick individual colonies that appear on the inhibitor-containing plates.

  • Purify and Confirm: Streak-purify the isolated colonies on fresh inhibitor-containing plates to ensure they are true resistant mutants.

  • Determine MIC: Perform a standard MIC assay to quantify the level of resistance in the purified mutants.

  • Genomic Analysis: Extract genomic DNA from the resistant mutants for subsequent sequencing of target genes (lpxC, fabZ, etc.) or whole-genome sequencing.

Protocol 2: Western Blot for LpxC Expression

  • Cell Lysis: Grow wild-type and resistant mutant strains to the same optical density. Harvest the cells by centrifugation and lyse them using a suitable method (e.g., sonication, chemical lysis).

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for LpxC.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Compare the intensity of the LpxC bands between the wild-type and resistant strains to determine if there is a difference in LpxC expression. Use a loading control (e.g., an antibody against a housekeeping protein) to normalize the results.

Visualizations

Lipid_A_Biosynthesis_and_Resistance cluster_Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis cluster_Lipid_A_Biosynthesis Lipid A Biosynthesis cluster_Inhibition_and_Resistance Inhibition and Resistance Mechanisms ACP (R)-3-hydroxymyristoyl-ACP FabZ FabZ ACP->FabZ Substrate LpxA LpxA ACP->LpxA Substrate ACP->LpxA Phospholipids Phospholipids FabZ->Phospholipids Product UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC Lipid_A_Precursor Lipid A Precursor LpxC->Lipid_A_Precursor LPS Lipopolysaccharide (LPS) Lipid_A_Precursor->LPS LpxC_IN_13 This compound LpxC_IN_13->LpxC Inhibition FabZ_mutation fabZ mutation (reduced activity) FabZ_mutation->FabZ Reduces activity LpxC_mutation lpxC mutation (altered target) LpxC_mutation->LpxC_IN_13 Prevents binding Experimental_Workflow cluster_sequencing Sequencing Approaches cluster_downstream Downstream Analysis start Start: Observation of LpxC inhibitor resistance selection Selection of Resistant Mutants (plating on inhibitor) start->selection isolation Isolation and Purification of Resistant Colonies selection->isolation mic_testing MIC Determination of Mutants isolation->mic_testing genomic_analysis Genomic DNA Extraction mic_testing->genomic_analysis sanger Sanger Sequencing (lpxC, fabZ) genomic_analysis->sanger wgs Whole Genome Sequencing (WGS) genomic_analysis->wgs identify_mutations Identification of Mutations sanger->identify_mutations wgs->identify_mutations protein_expression LpxC Expression Analysis (Western Blot) identify_mutations->protein_expression If no target mutations efflux_assay Efflux Pump Inhibitor Assay identify_mutations->efflux_assay If no obvious mutations conclusion Conclusion: Elucidation of Resistance Mechanism identify_mutations->conclusion If mutations identified protein_expression->conclusion efflux_assay->conclusion

References

Overcoming LpxC-IN-13 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxC-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this potent LpxC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3][4] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[5] this compound, like many other LpxC inhibitors, is a hydroxamic acid derivative that chelates the catalytic Zn2+ ion in the enzyme's active site.[3][6][7]

Q2: What are the known solubility limitations of LpxC inhibitors similar to this compound?

A2: Poor aqueous solubility is a recognized challenge for many LpxC inhibitors.[8] For isoserine-based amide inhibitors, which are structurally related to this compound, kinetic solubility has been reported to be in the range of 50 µM to 100 µM. Specifically, indole derivatives show solubility around 50 µM, while a pyrazole-substituted analog is soluble up to 100 µM.[2][6]

Q3: What factors can affect the stability of this compound in my experiments?

A3: The stability of this compound, a hydroxamic acid-containing compound, can be influenced by several factors:

  • Enzymatic Degradation: Hydroxamic acids can be metabolized by plasma esterases, such as arylesterases and carboxylesterases, which can lead to poor in vivo stability.[9]

  • Chemical Stability: The hydroxamic acid moiety can be susceptible to hydrolysis, especially at non-neutral pH.

  • Protease-mediated Degradation of the Target: In cellular assays, the levels of the LpxC enzyme itself are tightly regulated by proteases like FtsH.[10] Binding of an inhibitor can sometimes stabilize the LpxC protein and prevent its degradation.[10]

Q4: How can I prepare a stock solution of this compound?

A4: Due to its likely limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For use in aqueous buffers for enzymatic or cellular assays, the DMSO stock should be serially diluted to ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent effects on the experiment.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Possible Cause Troubleshooting Step
Concentration exceeds aqueous solubility limit. Lower the final concentration of this compound in the assay. Refer to the solubility data for similar compounds.
"Salting out" effect. Reduce the salt concentration of your buffer if experimentally permissible.
pH of the buffer. Test the solubility of this compound in a small range of pH values around your experimental pH. Hydroxamic acids are generally more soluble in alkaline solutions.[11]
Shock precipitation upon dilution. When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Use of co-solvents. For in vitro assays, consider the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or ethanol, but validate that the co-solvent does not affect enzyme activity or other assay components.
Issue 2: Inconsistent or Low Potency in Cellular Assays
Possible Cause Troubleshooting Step
Degradation of the compound in media. Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells.
High protein binding. Some LpxC inhibitors exhibit high protein binding, which can reduce the effective free concentration of the inhibitor.[8] If using serum-containing media, consider performing the assay in serum-free media or quantifying the extent of protein binding.
Efflux by bacterial pumps. The target Gram-negative bacteria may actively pump the inhibitor out of the cell. This can be tested by co-administering a known efflux pump inhibitor.
Cell density. High cell densities can lead to a higher apparent minimum inhibitory concentration (MIC). Standardize the inoculum density for all experiments.
Issue 3: Variability in In Vitro Enzyme Inhibition Assays
Possible Cause Troubleshooting Step
Inhibitor instability in assay buffer. Perform a time-course experiment to assess the stability of this compound in your assay buffer at the experimental temperature. Pre-incubating the inhibitor in the buffer for varying times before adding the enzyme can reveal any time-dependent loss of activity.
Slow-binding inhibition. Some LpxC inhibitors exhibit slow, tight-binding kinetics.[3] This means that the inhibition increases over time. To account for this, pre-incubate the enzyme and inhibitor together for a period before adding the substrate to start the reaction.
Zinc chelation from the enzyme. Ensure that the assay buffer does not contain strong chelating agents (e.g., EDTA) that could strip the essential Zn2+ ion from the LpxC active site.
Compound aggregation. At higher concentrations, the compound may form aggregates which can lead to non-specific inhibition. Test the effect of a non-ionic detergent (e.g., Triton X-100) in the assay to disrupt potential aggregates.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Structurally Related Analogs

CompoundTargetIC50 / KiReference
This compound LpxCIC50: 18.06 nM[1]
(S)-13j E. coli LpxC C63AKi: 9.5 nM[2][6]
P. aeruginosa LpxCKi: 5.6 nM[2][6]
(S)-13h P. aeruginosa LpxCKi in single-digit nM range[6]

Table 2: Solubility of LpxC Inhibitors Structurally Related to this compound

Compound ClassStructureKinetic SolubilityReference
Indole derivatives(S)-13h, (S)-13i, (S)-13j~50 µM[2][6]
Pyrazole derivative(S)-13l~100 µM[2][6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol is adapted from methods used for similar compounds and is intended to provide a general guideline.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Procedure:

    • Add 1 µL of the 10 mM DMSO stock to 99 µL of the test buffer in a 96-well plate to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 1.5 hours.

    • After incubation, visually inspect for precipitate.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as LC-MS/MS or HPLC-UV.

  • Data Analysis:

    • The measured concentration in the supernatant represents the kinetic solubility under these conditions. If precipitation is observed, the experiment should be repeated with a lower starting concentration.

Protocol 2: In Vitro LpxC Enzyme Stability Assay (Thermal Shift Assay)

This assay can be used to assess the stabilization of the LpxC enzyme upon inhibitor binding, which is an indirect measure of the inhibitor's interaction and the stability of the complex.[10]

  • Reagents:

    • Purified LpxC enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • This compound stock solution in DMSO.

    • A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Procedure:

    • Prepare a reaction mixture containing the LpxC enzyme and the fluorescent dye in the assay buffer.

    • Add this compound (or DMSO as a control) to the reaction mixture at the desired final concentration.

    • Place the mixture in a real-time PCR instrument.

    • Apply a thermal gradient, for example from 25°C to 95°C, increasing by 1°C per minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

    • An increase in the Tm in the presence of this compound compared to the DMSO control indicates that the inhibitor binds to and stabilizes the enzyme.

Visualizations

LpxC_Inhibition_Pathway cluster_lpx Lpx Enzymes UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_OH_Myristoyl_GlcNAc->LpxC Committed Step UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Lipid_A Lipid A Biosynthesis UDP_3_OH_Myristoyl_GlcN->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS OM Outer Membrane Integrity LPS->OM Cell_Death Bacterial Cell Death LpxA->UDP_3_OH_Myristoyl_GlcNAc Reversible LpxC->UDP_3_OH_Myristoyl_GlcN Deacetylation LpxC_IN_13 This compound LpxC_IN_13->LpxC

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_stability Stability/Activity Issues start Experiment Start issue Issue Encountered: Precipitation or Low Activity start->issue check_conc Check Concentration vs. Known Solubility (~50-100 µM) issue->check_conc Precipitation check_stock Use Freshly Prepared Dilutions issue->check_stock Low Activity lower_conc Lower Final Concentration check_conc->lower_conc Too High check_buffer Check Buffer (pH, Salt) check_conc->check_buffer OK resolve Issue Resolved lower_conc->resolve adjust_buffer Adjust pH / Lower Salt check_buffer->adjust_buffer improve_dilution Improve Dilution Technique (e.g., vortexing) adjust_buffer->improve_dilution improve_dilution->resolve protein_binding Assess Protein Binding (if serum is present) check_stock->protein_binding slow_binding Consider Slow-Binding Kinetics (Pre-incubate E + I) protein_binding->slow_binding enzyme_stability Run Thermal Shift Assay slow_binding->enzyme_stability enzyme_stability->resolve

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Cardiovascular Safety of Hydroxamate-Based LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular safety profile of hydroxamate-based LpxC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiovascular liability associated with hydroxamate-based LpxC inhibitors?

A1: The primary dose-limiting cardiovascular toxicity observed with early hydroxamate-based LpxC inhibitors, such as ACHN-975, is transient hypotension (a drop in blood pressure) that is not accompanied by a compensatory increase in heart rate (tachycardia)[1][2].

Q2: What is the suspected mechanism behind the hypotensive effect of some hydroxamate-based LpxC inhibitors?

A2: The hypotensive activity of some hydroxamate-containing compounds is linked to their ability to generate nitric oxide (NO), a potent vasodilator[3][4]. These compounds can act as direct-acting vasodilators, relaxing blood vessels and leading to a decrease in blood pressure[5]. The lack of compensatory tachycardia suggests a complex mechanism that may involve blunting of the normal physiological response to hypotension.

Q3: Are all hydroxamate-based LpxC inhibitors associated with cardiovascular toxicity?

A3: No, cardiovascular toxicity appears to be compound-specific rather than a universal class effect for all hydroxamate-based inhibitors[6]. For example, the inhibitor LPC-233 has demonstrated a favorable preclinical safety profile with no detectable adverse cardiovascular toxicity in dogs at doses as high as 100 mg/kg[6]. Structural modifications, such as the removal of an amino group present in ACHN-975, and high plasma protein binding may contribute to the improved safety profile of newer inhibitors like LPC-233[7][8].

Q4: What are the standard preclinical in vivo models for assessing the cardiovascular safety of these inhibitors?

A4: The standard preclinical models involve cardiovascular assessments in conscious, chronically instrumented animals, typically dogs and rats[9][10]. These studies allow for the continuous monitoring of key hemodynamic parameters such as blood pressure and heart rate, as well as electrocardiogram (ECG) recordings, following administration of the test compound[6].

Q5: What in vitro assays are crucial for evaluating the cardiovascular risk of LpxC inhibitors?

A5: A critical in vitro assay is the hERG (human Ether-à-go-go-Related Gene) patch-clamp assay[11][12][13]. This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias like Torsades de Pointes[13].

Troubleshooting Guides

In Vivo Cardiovascular Hemodynamic Studies

Issue 1: Significant variability in blood pressure and heart rate readings between animals.

  • Possible Cause: Inadequate acclimatization of the animals to the experimental setup. Stress can significantly impact cardiovascular parameters.

  • Troubleshooting Steps:

    • Ensure a sufficient acclimatization period for the animals in the study environment before dosing.

    • Handle the animals gently and consistently to minimize stress.

    • Verify the proper functioning and calibration of all monitoring equipment.

Issue 2: Artifacts in the ECG recordings.

  • Possible Cause: Poor electrode contact or animal movement.

  • Troubleshooting Steps:

    • Check the placement and contact of the ECG electrodes.

    • Ensure the animal is calm and in a suitable position during recording.

    • Utilize signal filtering capabilities of the data acquisition software to minimize noise, being careful not to distort the underlying signal.

Issue 3: Unexpected hypotensive response at low doses.

  • Possible Cause: The compound may be a potent vasodilator.

  • Troubleshooting Steps:

    • Review the structure-activity relationship of the compound class for features associated with vasodilation[5].

    • Consider including a positive control (a known vasodilator) in the study to benchmark the response.

    • Expand the dose range to lower concentrations to better define the dose-response relationship.

In Vitro hERG Patch-Clamp Assays

Issue 1: Unstable baseline hERG current.

  • Possible Cause: Poor cell health or suboptimal recording conditions.

  • Troubleshooting Steps:

    • Ensure the use of healthy, properly cultured cells expressing the hERG channel.

    • Optimize the composition of the intracellular and extracellular recording solutions.

    • Verify the stability of the patch-clamp setup and check for any sources of electrical noise.

Issue 2: Compound precipitation in the assay well.

  • Possible Cause: Poor solubility of the test compound in the assay buffer. This is a known issue with automated patch-clamp systems where visual inspection is limited[13].

  • Troubleshooting Steps:

    • Determine the solubility of the compound in the assay buffer prior to the experiment.

    • If solubility is an issue, consider using a surfactant in the extracellular medium to improve it, though this should be validated to not interfere with the assay[13].

    • Test a lower, more soluble concentration range if possible.

Issue 3: Discrepancy between manual and automated patch-clamp results.

  • Possible Cause: Differences in experimental conditions, such as temperature, or inherent variability in automated systems[12].

  • Troubleshooting Steps:

    • Standardize experimental protocols as much as possible between the two platforms.

    • Be aware that automated systems can have higher variability than manual patch-clamp.

    • Run appropriate positive and negative controls on both systems to ensure data quality and comparability.

Data Presentation

Table 1: Comparative Cardiovascular Safety Profile of Select Hydroxamate-Based LpxC Inhibitors

CompoundPrimary Cardiovascular FindingAnimal ModelKey Quantitative DatahERG InhibitionReference
ACHN-975 Transient hypotension without compensatory tachycardiaRat, HumanDose-limiting toxicityNot reported as primary issue[1][2]
LPXC-516 Unacceptable cardiovascular toxicity in prodrug formRatSpecific data not detailed in publicationsNot specified[7][8]
LPC-233 No detectable adverse cardiovascular toxicityDogNo significant change in heart rate, mean arterial pressure, or QTc at 100 mg/kgNo inhibition at 10 µM[6]

Experimental Protocols

In Vivo Cardiovascular Safety Assessment in Conscious Instrumented Dogs
  • Animal Model: Beagle dogs, surgically instrumented for conscious cardiovascular monitoring.

  • Instrumentation: Implantation of a telemetry device or use of a jacketed external telemetry system for continuous measurement of ECG, blood pressure (arterial), and heart rate.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the laboratory environment and procedures to minimize stress-related cardiovascular changes.

  • Dosing: The LpxC inhibitor is administered intravenously or orally at escalating doses. A vehicle control group is included.

  • Data Collection: Cardiovascular parameters are continuously recorded at baseline (pre-dose) and for a specified period post-dose (e.g., 24 hours).

  • Data Analysis: Changes in blood pressure (systolic, diastolic, mean arterial), heart rate, and ECG intervals (e.g., PR, QRS, QT, QTc) from baseline are calculated and statistically analyzed.

In Vitro hERG Manual Patch-Clamp Assay
  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Standard whole-cell patch-clamp configuration.

  • Solutions: Use of appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the hERG current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current, typically involving a depolarization step followed by a repolarization step to measure the tail current.

  • Compound Application: The test compound is applied to the cells at multiple concentrations. A positive control (e.g., a known hERG blocker like E-4031 or Cisapride) and a vehicle control are included.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated to determine the compound's potency as a hERG blocker.

Visualizations

LpxC_Inhibitor_CV_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Assessment cluster_decision Decision Point cluster_outcome Outcome hERG hERG Patch-Clamp Assay Decision Assess CV Safety Margin hERG->Decision hERG IC50 Metallo Metalloenzyme Panel (e.g., MMPs, TACE) Metallo->Decision Selectivity Profile Rat Conscious Rat Hemodynamic Study Rat->Decision Blood Pressure, Heart Rate Data Dog Conscious Dog Telemetry Study Dog->Decision BP, HR, ECG Data Proceed Proceed to Further Development Decision->Proceed Acceptable Margin Terminate Terminate/Optimize Compound Decision->Terminate Unacceptable Margin

Caption: Cardiovascular safety assessment workflow for LpxC inhibitors.

Hypotension_Pathway LpxC_I Hydroxamate-based LpxC Inhibitor NO_Gen Nitric Oxide (NO) Generation LpxC_I->NO_Gen Potential Off-Target Effect sGC Soluble Guanylate Cyclase (sGC) Activation NO_Gen->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Baroreflex Baroreflex Response Hypotension->Baroreflex Tachycardia Compensatory Tachycardia Baroreflex->Tachycardia Normal Response No_Tachycardia No Compensatory Tachycardia Baroreflex->No_Tachycardia Observed Response with some LpxC Inhibitors

Caption: Postulated pathway for hydroxamate-induced hypotension.

References

Optimizing LpxC-IN-13 dosing in murine infection models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxC-IN-13 and other potent LpxC inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of these compounds in murine infection models.

Frequently Asked Questions (FAQs)

Q1: What is LpxC and why is it a target for antibiotics?

A1: LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] Since lipid A is crucial for the viability of these bacteria, inhibiting LpxC is a promising strategy for developing new antibiotics specifically targeting Gram-negative pathogens.[1][2]

Q2: What is the mechanism of action of LpxC inhibitors like this compound?

A2: LpxC inhibitors are typically metalloenzyme inhibitors that chelate the catalytic zinc ion (Zn²⁺) in the active site of the LpxC enzyme.[3][4] This binding prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, which is the first committed step in the lipid A biosynthetic pathway.[2][4] Blocking this pathway disrupts the integrity of the outer membrane, leading to bacterial cell death.[5]

Q3: What is the spectrum of activity for potent LpxC inhibitors?

A3: Potent LpxC inhibitors, such as LPC-233, have demonstrated broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Burkholderia pseudomallei.[1][6][7] They are generally not effective against Gram-positive bacteria as these organisms lack the outer membrane and the LPS biosynthesis pathway.[8]

Q4: Are there known resistance mechanisms to LpxC inhibitors?

A4: Yes, resistance to LpxC inhibitors can emerge, although the frequency is often low.[6] Mechanisms of resistance can include mutations in the lpxC gene itself, or upregulation of efflux pumps that actively remove the inhibitor from the bacterial cell.[2][6]

Q5: How does plasma protein binding affect the in vivo efficacy of LpxC inhibitors?

A5: Some LpxC inhibitors, like LPC-233, exhibit high plasma protein binding (e.g., ~96.4% in mice).[7] While high binding can sometimes limit the amount of free drug available to act on the target, studies have shown that the in vivo efficacy of these compounds is not always proportionally reduced.[1][7] For instance, the Minimum Inhibitory Concentration (MIC) of LPC-233 only shifted by 4- to 9-fold in the presence of 50% mouse plasma, which is much lower than what would be predicted from the high percentage of plasma protein binding.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor in vivo efficacy despite good in vitro activity 1. Suboptimal dosing regimen: The dose, frequency, or duration of treatment may be insufficient. 2. Pharmacokinetic issues: Poor absorption, rapid clearance, or limited distribution to the site of infection. 3. Formulation/Solubility problems: The compound may not be fully dissolved, leading to lower bio-availability.1. Optimize the dose: Conduct dose-ranging studies. Consider more frequent administration (e.g., every 12 hours) to maintain drug concentration above the MIC.[7] 2. Characterize pharmacokinetics: Perform a PK study in mice to determine Cmax, Tmax, AUC, and half-life to inform dosing regimen design.[6] 3. Improve formulation: Use a suitable vehicle like 20% Captisol to enhance solubility for oral or parenteral administration.[1]
Unexpected toxicity or adverse events in mice 1. Off-target effects: Some LpxC inhibitors have been associated with cardiovascular toxicity.[1] 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume or concentration.1. Select compounds with a good safety profile: Use inhibitors like LPC-233 that have been shown to have a clean in vivo safety profile.[1][9] 2. Conduct a tolerability study: Before starting efficacy studies, administer the compound and vehicle to a small group of uninfected mice to assess for any adverse reactions.
Inconsistent results between experiments 1. Variability in infection model: Differences in bacterial inoculum size, mouse strain, or immune status (e.g., neutropenic vs. immunocompetent) can affect outcomes. 2. Drug preparation inconsistency: Variations in the preparation of the dosing solution.1. Standardize the infection protocol: Ensure consistent preparation of the bacterial challenge, route of infection, and use of the same mouse strain, age, and sex. 2. Prepare fresh dosing solutions: Make fresh solutions for each experiment and ensure the compound is fully dissolved before administration.
Development of resistance during the experiment 1. Monotherapy with a low dose: Sub-therapeutic dosing can encourage the selection of resistant mutants.1. Use an optimized dose: Administer a dose that is sufficiently high to rapidly clear the infection. 2. Consider combination therapy: In some contexts, combining the LpxC inhibitor with an antibiotic having a different mechanism of action could be explored.[8]

Quantitative Data Summary

Table 1: In Vivo Efficacy of LPC-233 in Murine Infection Models
Infection Model Pathogen Dosing Regimen (Oral, q12h) Outcome Reference
Soft-Tissue (Thigh)E. coli ATCC 2592210, 30, 90 mg/kgDose-dependent reduction in bacterial load[1]
SepsisE. coli ATCC 2592230, 90 mg/kgIncreased survival rate[1]
Urinary Tract InfectionUPEC CFT07330, 90 mg/kgSignificant reduction in bacterial titers in bladder and kidneys[1]
Lung InfectionB. pseudomallei K9624310, 30, 90 mg/kgIncreased survival and reduced bacterial burden[7]
Table 2: Pharmacokinetic Parameters of LpxC Inhibitors in CD-1 Mice
Compound Dose (mg/kg) Route Cmax (mg/L) Tmax (h) AUC (mg·h/L) Reference
LpxC-4 18.75SC5.02 ± 0.610.25 ± 0.00-[6]
75SC15.50 ± 4.260.33 ± 0.13-[6]
300SC75.40 ± 5.650.33 ± 0.13-[6]
LPC-233 100---398.6 (Plasma, 0-48h)[7]

Note: '-' indicates data not provided in the search results.

Experimental Protocols

General Protocol for a Murine Thigh Infection Model

This protocol is a synthesized methodology based on descriptions of similar experiments.[1]

  • Animal Model: Female ICR or CD-1 mice are commonly used.

  • Immunosuppression (for neutropenic model):

    • Administer cyclophosphamide intraperitoneally at approximately 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection. This renders the mice neutropenic, making them more susceptible to infection.

  • Bacterial Culture Preparation:

    • Culture the desired Gram-negative pathogen (e.g., E. coli ATCC 25922) overnight in appropriate broth media.

    • On the day of infection, subculture the bacteria and grow to mid-logarithmic phase.

    • Wash and dilute the bacterial cells in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., ~3.2 x 10⁵ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject a 0.1 mL volume of the bacterial suspension directly into the thigh muscle of one of the hind legs.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Prepare the dosing solution by dissolving the compound in a suitable vehicle (e.g., 20% Captisol).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at the predetermined dose and frequency (e.g., 30 mg/kg every 12 hours).

    • Include a vehicle control group and potentially a positive control group (e.g., an established antibiotic like polymyxin B).[1]

  • Endpoint and Analysis:

    • At a set time after the start of treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

    • Compare the bacterial loads between the treated and control groups to determine the efficacy of the LpxC inhibitor.

Visualizations

LpxC_Inhibition_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibitor Action UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acylation UDP_3_OH_Myristoyl UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_OH_Myristoyl LpxC LpxC (Deacetylase) UDP_3_OH_Myristoyl->LpxC Deacetylation (Committed Step) Product UDP-3-O-(R-3-hydroxymyristoyl)-Glucosamine LpxC->Product LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Product->LPS ...Multiple Steps LpxC_IN_13 This compound LpxC_IN_13->LpxC Inhibits

Caption: Mechanism of LpxC inhibition in the Lipid A biosynthesis pathway.

Murine_Thigh_Infection_Workflow cluster_prep Preparation Phase (Day -4 to 0) cluster_exp Experimental Phase (Day 0 onwards) Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Infection (e.g., E. coli) Immunosuppression->Infection Day 0 Culture_Prep Prepare Bacterial Inoculum Culture_Prep->Infection Treatment_Start Initiate Treatment (this compound or Vehicle) Infection->Treatment_Start ~2h post-infection Dosing Administer Doses (e.g., q12h) Treatment_Start->Dosing Endpoint Euthanize & Collect Tissue (e.g., at 24h) Dosing->Endpoint Analysis Homogenize & Plate for CFU Count Endpoint->Analysis

Caption: Workflow for a murine neutropenic thigh infection model.

References

LpxC Inhibitor In Vivo Toxicity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the in vivo toxicity of LpxC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo toxicity associated with LpxC inhibitors?

A1: The most significant and dose-limiting in vivo toxicity observed with some LpxC inhibitors is cardiovascular toxicity. Specifically, this can manifest as transient hypotension (a sudden drop in blood pressure) without a compensatory increase in heart rate (tachycardia). This adverse effect was notably observed with ACHN-975, the first LpxC inhibitor to enter human clinical trials, leading to the cessation of its development.

Q2: Is cardiovascular toxicity an inherent class-wide effect of all LpxC inhibitors?

A2: No, it does not appear to be an inherent class-wide effect. While early compounds like ACHN-975 showed cardiovascular toxicity, newer inhibitors have been developed with significantly improved safety profiles. For example, LPC-233 has demonstrated an exceptional in vivo safety profile with no detectable adverse cardiovascular toxicity in dogs even at high doses (100 mg/kg). This suggests that toxicity is related to the specific chemical structure of the inhibitor rather than the mechanism of LpxC inhibition itself.

Q3: What are the proposed mechanisms for LpxC inhibitor-induced toxicity?

A3: The primary concern is off-target inhibition of mammalian metalloenzymes. LpxC is a zinc-dependent deacetylase, and many inhibitors contain a hydroxamic acid moiety to chelate this zinc ion. This moiety can also interact with other zinc-containing mammalian enzymes, such as matrix metalloproteinases (MMPs), leading to unintended physiological effects. However, it's important to note that cardiovascular toxicity is not solely attributed to the hydroxamate group, as some non-hydroxamate inhibitors have also shown this liability.

Q4: What are the main strategies being explored to mitigate the in vivo toxicity of LpxC inhibitors?

A4: Several strategies are being employed:

  • Structural Modification: Medicinal chemists are designing new inhibitors with modified structures to enhance selectivity for bacterial LpxC over mammalian enzymes. This includes developing non-hydroxamate inhibitors and optimizing different parts of the molecule to reduce off-target effects.

  • Prodrugs: Developing prodrugs can improve solubility for intravenous administration and allow for controlled release of the active drug, potentially reducing peak concentration-related toxicities.

  • Formulation Strategies: Utilizing different formulation vehicles, such as cyclodextrins, can improve the solubility and delivery of inhibitors, which may impact their toxicity profile.

  • Combination Therapy: Using LpxC inhibitors in combination with other classes of antibiotics could allow for lower, less toxic doses of the LpxC inhibitor while achieving a synergistic antibacterial effect.

  • High Plasma Protein Binding: Designing compounds with high plasma protein binding can limit the concentration of the free, active drug in circulation, potentially acting as a "safety net" to reduce off-target effects.

Troubleshooting Guides

Problem 1: Observed Cardiovascular Events (Hypotension) in Preclinical Animal Models.
Potential Cause Troubleshooting/Mitigation Strategy Experimental Protocol
Off-target inhibition of mammalian metalloenzymes 1. Structural Modification: Synthesize and test analogs with modifications to the zinc-binding moiety (e.g., non-hydroxamates) or other parts of the molecule to improve selectivity. 2. In Vitro Profiling: Screen the inhibitor against a panel of relevant mammalian metalloenzymes (e.g., MMPs, TACE) to assess off-target activity.Protocol: In Vitro Mammalian Metalloproteinase (MMP) Inhibition Assay. 1. Utilize a commercially available fluorescence-based MMP assay kit. 2. Incubate a range of inhibitor concentrations with recombinant human MMPs. 3. Add a fluorogenic MMP substrate. 4. Monitor the fluorescence intensity over time to determine the rate of substrate cleavage. 5. Calculate the IC50 value of the inhibitor for each MMP.
High peak plasma concentration (Cmax) 1. Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals (e.g., twice or three times daily instead of once). 2. Slower Infusion Rate: For intravenous administration, reduce the rate of infusion. 3. Prodrug Development: Synthesize a prodrug that is converted to the active inhibitor in vivo, potentially leading to a lower Cmax and more sustained exposure.Protocol: Rat Hemodynamic Assay. 1. Surgically implant telemetry transmitters in Sprague-Dawley rats to continuously monitor blood pressure and heart rate. 2. After a recovery period, administer the LpxC inhibitor via the desired route (e.g., intravenous bolus, infusion). 3. Record hemodynamic parameters continuously for a defined period post-dose. 4. Analyze the data for changes in mean arterial pressure and heart rate compared to baseline and vehicle-treated controls.
Formulation-related effects 1. Test Alternative Formulations: Evaluate different solubilizing agents or delivery vehicles (e.g., cyclodextrins, lipid-based formulations).Protocol: Formulation Screening. 1. Prepare the LpxC inhibitor in various pharmaceutically acceptable vehicles. 2. Assess the physical and chemical stability of each formulation. 3. Administer the different formulations to separate groups of animals in a pilot toxicology study. 4. Monitor for adverse events and compare the pharmacokinetic profiles.
Problem 2: General In Vivo Toxicity (e.g., Weight Loss, Reduced Food Consumption, Organ Toxicity).
Potential Cause Troubleshooting/Mitigation Strategy Experimental Protocol
Broad off-target activity 1. Cytotoxicity Screening: Assess the inhibitor's toxicity against various mammalian cell lines (e.g., HEK293, HepG2). 2. Structure-Toxicity Relationship (STR) Studies: Synthesize and evaluate analogs to identify structural motifs associated with toxicity.Protocol: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®). 1. Seed mammalian cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with a serial dilution of the LpxC inhibitor for a specified duration (e.g., 24, 48, or 72 hours). 3. Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels. 4. Measure luminescence to determine the number of viable cells. 5. Calculate the LD50 (lethal dose, 50%) or IC50 value.
Accumulation in specific tissues 1. Pharmacokinetic (PK) and Tissue Distribution Studies: Determine the concentration of the inhibitor in various tissues over time to identify any potential for accumulation.Protocol: Murine Tissue Distribution Study. 1. Administer a single dose of the LpxC inhibitor to mice. 2. At various time points post-dose, euthanize cohorts of animals. 3. Collect blood and various tissues (e.g., liver, kidney, heart, lung). 4. Homogenize the tissues and extract the drug. 5. Quantify the concentration of the inhibitor in plasma and tissue homogenates using LC-MS/MS.
Metabolite-induced toxicity 1. Metabolite Identification Studies: Identify the major metabolites of the inhibitor in vitro (using liver microsomes) and in vivo (from plasma and urine). 2. Synthesize and Test Metabolites: If a major metabolite is identified, synthesize it and test its activity and toxicity directly.Protocol: In Vitro Metabolic Stability Assay. 1. Incubate the LpxC inhibitor with liver microsomes (from relevant species, e.g., rat, dog, human) and NADPH. 2. Take samples at various time points. 3. Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites. 4. Calculate the in vitro half-life.

Data Summary Tables

Table 1: Comparison of In Vivo Safety Profiles of Selected LpxC Inhibitors

CompoundChemical ClassKey In Vivo Toxicity FindingsReference(s)
ACHN-975 HydroxamateDose-limiting cardiovascular toxicity (transient hypotension without compensatory tachycardia) in humans.
LPC-233 HydroxamateNo detectable adverse cardiovascular toxicity in dogs at 100 mg/kg. Generally well-tolerated in 7-day repeat-dose rat studies.
LPC-058 HydroxamateExhibited side effects at high doses (40 mg/kg q12h) in mice, including diarrhea, leukocytosis, and hepatotoxicity.
LPC-069 HydroxamateNo significant toxicities observed in mice at high doses.
Compound 26 (LPXC-516) Prodrug HydroxamatePossessed an insufficient therapeutic window for further clinical development despite optimization efforts.

Table 2: Experimental Models for Assessing LpxC Inhibitor Toxicity

Experimental ModelPurposeKey Parameters MeasuredReference(s)
Rat Hemodynamic Assay To assess cardiovascular safety.Mean arterial pressure, heart rate.
Dog Toxicology Studies To evaluate cardiovascular and general safety in a non-rodent species.Electrocardiogram (ECG), blood pressure, clinical observations, clinical pathology.
Repeat-Dose Rat Toxicity Study To assess toxicity after repeated administration.Clinical observations, body weight, food consumption, clinical pathology, histopathology.
Murine Infection Models (Sepsis, UTI, Soft-tissue) Primarily for efficacy, but also provides general tolerability data.Survival, bacterial burden, clinical signs.
In Vitro Cytotoxicity Assays (e.g., HEK293 cells) To determine direct toxicity to mammalian cells.Cell viability (LD50/IC50).
In Vitro Mammalian Enzyme Panels To assess off-target inhibition.IC50 values against specific enzymes (e.g., MMPs).

Visualizations

LpxC_Pathway_and_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP Acyl-ACP Acyl_ACP->LpxA UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxC LpxC (Zn²⁺ Deacetylase) UDP_Acyl_GlcNAc->LpxC LpxA->UDP_Acyl_GlcNAc Acyltransferase UDP_Acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->UDP_Acyl_GlcN Deacetylation (Committed Step) Lipid_A Lipid A Biosynthesis UDP_Acyl_GlcN->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Membrane Outer Membrane LPS->Membrane Inhibitor LpxC Inhibitor Inhibitor->LpxC

Caption: LpxC's role in the Lipid A biosynthesis pathway and its inhibition.

Toxicity_Mitigation_Workflow Start Start: LpxC Inhibitor Lead InVivoTox In Vivo Toxicity Observed? (e.g., Hypotension) Start->InVivoTox OffTargetScreen Screen for Off-Target Activity (e.g., MMPs, TACE) InVivoTox->OffTargetScreen Yes PK_PD Assess Pharmacokinetics (Cmax, Distribution) InVivoTox->PK_PD Yes Safe Safe Profile: Proceed with Development InVivoTox->Safe No SAR Structure-Activity/ Toxicity Relationship (STR/SAR) OffTargetScreen->SAR Modify Rational Design: Modify Structure SAR->Modify Formulate Optimize Formulation & Dosing Regimen PK_PD->Formulate Retest Re-evaluate In Vivo Safety of New Candidate Modify->Retest Formulate->Retest Retest->InVivoTox Iterate Retest->Safe Toxicity Mitigated Stop Unacceptable Profile: Stop/Re-design Retest->Stop Toxicity Persists

Caption: Workflow for troubleshooting and mitigating in vivo toxicity.

Logical_Relationship_Toxicity cluster_strategies Mitigation Strategies Inhibitor LpxC Inhibitor (e.g., Hydroxamate) LpxC Bacterial LpxC (Target) Inhibitor->LpxC Inhibits Mammalian_Enzymes Mammalian Metalloenzymes (Off-Target) Inhibitor->Mammalian_Enzymes Inhibits (Potential) Efficacy Antibacterial Efficacy LpxC->Efficacy Leads to Toxicity In Vivo Toxicity (e.g., Cardiovascular) Mammalian_Enzymes->Toxicity Leads to Structural_Mod Structural Modification Structural_Mod->Inhibitor Improves Selectivity Prodrug Prodrug Approach Prodrug->Toxicity Reduces Cmax Formulation Formulation/Dosing Formulation->Toxicity Reduces Cmax High_PPB High Plasma Protein Binding High_PPB->Toxicity Reduces Free Drug

Caption: Key relationships in LpxC inhibitor toxicity and mitigation.

LpxC-IN-13 Efficacy and Plasma Protein Binding: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of plasma protein binding on the efficacy of LpxC-IN-13, a novel inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, making it a key target for new antibiotics.[1][2][3][4][5][6]

Note: The specific data presented here is based on a representative LpxC inhibitor, LPC-233, and is intended to serve as a practical example for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the LpxC enzyme, which plays a crucial role in the biosynthesis of lipid A.[3][4][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane in Gram-negative bacteria.[6] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[3] This mechanism is distinct from many current antibiotics, making it a promising approach against multidrug-resistant Gram-negative pathogens.[1][2][3]

Q2: How does plasma protein binding (PPB) affect the efficacy of this compound?

A2: Plasma protein binding can significantly impact the efficacy of antibiotics. It is generally accepted that only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse to the target site to exert its effect.[7][8][9][10] A high degree of plasma protein binding can reduce the concentration of free this compound, potentially diminishing its antimicrobial activity.[8][9] However, the relationship is not always straightforward. For some potent, tight-binding inhibitors, the in vivo efficacy may be greater than predicted by in vitro PPB data alone, possibly due to the drug's high affinity for its target enzyme, LpxC, which can compete with plasma proteins.[1][11]

Q3: What is the expected level of plasma protein binding for this compound and how might this affect its Minimum Inhibitory Concentration (MIC)?

A3: LpxC inhibitors can exhibit high levels of plasma protein binding. For a representative LpxC inhibitor, the bound fraction in plasma can be over 95%.[1] In the presence of plasma, a shift in the MIC is expected. For example, in the presence of 50% mouse plasma, the MIC of a representative LpxC inhibitor increased by 4- to 9-fold.[1] This is a critical consideration when translating in vitro MIC data to predict in vivo efficacy.

Troubleshooting Guide

Issue 1: Discrepancy between in vitro MIC and in vivo efficacy.

  • Possible Cause: High plasma protein binding reducing the free drug concentration at the site of infection.

  • Troubleshooting Steps:

    • Quantify Plasma Protein Binding: Determine the percentage of this compound bound to plasma proteins from the relevant species (e.g., mouse, human). The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[1]

    • Measure MIC in the Presence of Plasma: Determine the MIC of this compound in media supplemented with varying concentrations of plasma or serum albumin (e.g., 50% plasma) to simulate physiological conditions.[7]

    • Correlate Free Drug Concentration with MIC: The unbound fraction of the drug should be correlated with its antimicrobial activity.[7] It is the free concentration that should be maintained above the MIC for therapeutic effect.

Issue 2: Inconsistent MIC results in different growth media.

  • Possible Cause: Variation in protein content between different batches or types of media supplements (e.g., bovine serum albumin vs. human serum albumin).

  • Troubleshooting Steps:

    • Standardize Media Supplements: Use a consistent source and concentration of protein supplements in your assays. Be aware that protein binding can differ significantly between species and protein sources (e.g., bovine vs. human albumin).[7]

    • Measure Free Concentration: If possible, directly measure the free concentration of this compound in your specific test medium.[7]

Issue 3: this compound appears less effective against certain strains of Gram-negative bacteria.

  • Possible Cause: Intrinsic resistance or the development of resistance mechanisms in the target bacteria.

  • Troubleshooting Steps:

    • Sequence the lpxC gene: Mutations in the lpxC gene can alter the binding affinity of the inhibitor.[12]

    • Investigate Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the inhibitor. This can be tested by determining the MIC in the presence and absence of an efflux pump inhibitor.[12]

    • Target Upregulation: Increased production of the LpxC enzyme can also lead to resistance. This can be assessed using techniques like Western blotting.[12]

Data Presentation

Table 1: Plasma Protein Binding of a Representative LpxC Inhibitor (LPC-233)

SpeciesConcentration (µM)% Bound (Mean ± SD)% Unbound (Mean ± SD)
Mouse196.4 ± 0.33.6 ± 0.3
Rat197.0 ± 0.23.0 ± 0.2
Dog195.7 ± 0.44.3 ± 0.4
Human197.8 ± 0.12.2 ± 0.1

Data adapted from a study on the LpxC inhibitor LPC-233, intended as a representative example.[1]

Table 2: Impact of Mouse Plasma on the MIC of a Representative LpxC Inhibitor (LPC-233)

OrganismMIC in Broth (µg/mL)MIC in 50% Mouse Plasma (µg/mL)Fold Change in MIC
E. coli W31100.0140.125~9
K. pneumoniae 100310.00250.0104
P. aeruginosa PAO10.1220.50~4

Data adapted from a study on the LpxC inhibitor LPC-233, intended as a representative example.[1]

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking Plasma: Spike the stock solution into plasma from the desired species (mouse, rat, human, etc.) to achieve the final desired concentrations.

  • RED Device Assembly: Add the plasma containing this compound to the sample chamber of the RED device. Add phosphate-buffered saline (PBS) to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the passage of unbound drug but not proteins.

  • Equilibration: Incubate the assembled RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Percent unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

    • Percent bound = 100 - Percent unbound

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Plasma

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Plasma Addition: Add the desired concentration of plasma (e.g., 50% v/v) to the wells containing the drug dilutions. Also, prepare control wells with plasma but no drug.

  • Inoculation: Add the prepared bacterial inoculum to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

LpxC_Pathway cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_cytoplasm Cytoplasm Lipid_A Lipid A LPS Lipopolysaccharide (LPS) UDP_GlcNAc UDP-GlcNAc Precursor LpxC_Enzyme LpxC Enzyme UDP_GlcNAc->LpxC_Enzyme Substrate Deacetylated_Product Deacetylated Product LpxC_Enzyme->Deacetylated_Product Catalysis LpxC_IN_13 This compound LpxC_IN_13->LpxC_Enzyme Inhibition Further_Steps Further Biosynthetic Steps Deacetylated_Product->Further_Steps Further_Steps->Lipid_A

Caption: this compound inhibits the LpxC enzyme, a key step in Lipid A biosynthesis.

PPB_Workflow cluster_experiment Plasma Protein Binding Experiment cluster_analysis Data Analysis and Interpretation Start This compound in Plasma Equilibrium_Dialysis Equilibrium Dialysis / Ultrafiltration Start->Equilibrium_Dialysis Quantification LC-MS/MS Quantification Equilibrium_Dialysis->Quantification Free_Drug Unbound (Free) Drug (Pharmacologically Active) Quantification->Free_Drug Bound_Drug Protein-Bound Drug (Pharmacologically Inactive) Quantification->Bound_Drug Efficacy_Prediction Predict In Vivo Efficacy (Free Drug Conc. vs MIC) Free_Drug->Efficacy_Prediction

Caption: Workflow for determining the impact of plasma protein binding on efficacy.

Troubleshooting_Logic Problem In Vitro / In Vivo Discrepancy Check_PPB Quantify Plasma Protein Binding? Problem->Check_PPB Check_Resistance Investigate Resistance Mechanisms? Problem->Check_Resistance Measure_MIC_Plasma Determine MIC with Plasma? Check_PPB->Measure_MIC_Plasma Yes Correlate_Free_Drug Correlate Free Drug vs MIC Measure_MIC_Plasma->Correlate_Free_Drug Yes Solution Refined Efficacy Model Correlate_Free_Drug->Solution Resistance_Analysis Sequence lpxC, Efflux Pump Assay Check_Resistance->Resistance_Analysis Yes Resistance_Analysis->Solution

Caption: Logical flow for troubleshooting efficacy discrepancies.

References

Validation & Comparative

A Comparative Guide to LpxC Inhibitors: CHIR-090 versus ACHN-975

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound specifically named "LpxC-IN-13" is not available in the public domain. Therefore, this guide provides a comparative analysis of the well-characterized LpxC inhibitor CHIR-090 against another potent inhibitor, ACHN-975 , for which data is available. This comparison is intended to serve as a representative guide for researchers, scientists, and drug development professionals evaluating LpxC inhibitors.

The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1] Its absence in mammalian cells makes it a prime target for the development of novel antibiotics.[1] This guide provides a head-to-head comparison of the in vitro potency of two key LpxC inhibitors, CHIR-090 and ACHN-975.

Quantitative Comparison of In Vitro Potency

The following tables summarize the available biochemical and whole-cell potency data for CHIR-090 and ACHN-975 against various Gram-negative pathogens.

Biochemical Potency Against LpxC Enzyme
InhibitorOrganismAssay TypePotency (IC50/Ki)
CHIR-090 Escherichia coliEnzyme Inhibition (Ki)4.0 nM[2]
Aquifex aeolicusEnzyme Inhibition (Ki*)0.5 nM[3]
Pseudomonas aeruginosaEnzyme InhibitionPotent, low nM[3][4]
Neisseria meningitidisEnzyme InhibitionPotent, low nM[3]
Helicobacter pyloriEnzyme InhibitionPotent, low nM[3]
ACHN-975 Pseudomonas aeruginosaEnzyme Inhibition (IC50)Data not available in provided search results
Escherichia coliEnzyme Inhibition (IC50)Data not available in provided search results

Note: Ki denotes the apparent inhibition constant for a slow, tight-binding inhibitor.

Whole-Cell Antibacterial Potency (Minimum Inhibitory Concentration - MIC)
InhibitorOrganismMIC (µg/mL)
CHIR-090 Escherichia coli W31100.25[3]
Pseudomonas aeruginosa PAO10.5[5]
Colistin-resistant P. aeruginosa SCV-10.0625[5]
Colistin-resistant P. aeruginosa SCV-20.0625[5]
ACHN-975 Pseudomonas aeruginosa (MIC90)2
EnterobacteriaceaePotent activity reported

Signaling Pathway and Experimental Workflow

Lipid A Biosynthesis Pathway

The diagram below illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the crucial role of the LpxC enzyme, which is the target of both CHIR-090 and ACHN-975. Inhibition of LpxC halts the pathway, preventing the formation of Lipid A and leading to bacterial cell death.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxA->UDP_3_acyl_GlcNAc Acyl-ACP LpxC->UDP_3_acyl_GlcN - Acetate LpxD->Lipid_X Inhibitor CHIR-090 / ACHN-975 Inhibitor->LpxC

Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC.

Experimental Workflow for In Vitro Potency Determination

This diagram outlines a typical workflow for assessing the in vitro potency of LpxC inhibitors, encompassing both biochemical and whole-cell assays.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_whole_cell Whole-Cell Assay (MIC) Purify_LpxC Purify LpxC Enzyme Incubate Incubate Enzyme, Substrate, & Inhibitor Purify_LpxC->Incubate Prepare_Substrate Prepare Substrate (UDP-3-O-acyl-GlcNAc) Prepare_Substrate->Incubate Detect_Product Detect Product Formation Incubate->Detect_Product Calculate_IC50 Calculate IC50/Ki Detect_Product->Calculate_IC50 End_Biochem Biochemical Potency Culture_Bacteria Culture Bacterial Strain Prepare_Inoculum Prepare Standardized Inoculum Culture_Bacteria->Prepare_Inoculum Incubate_Plates Incubate with Bacteria Prepare_Inoculum->Incubate_Plates Serial_Dilution Serial Dilution of Inhibitor Serial_Dilution->Incubate_Plates Determine_MIC Determine MIC Incubate_Plates->Determine_MIC End_WholeCell Whole-Cell Potency Start Start Start->Purify_LpxC Start->Culture_Bacteria

Caption: Workflow for determining biochemical and whole-cell potency.

Experimental Protocols

LpxC Enzymatic Inhibition Assay (Biochemical)

This protocol is a generalized procedure based on methods described for CHIR-090.

  • Enzyme and Substrate Preparation:

    • Recombinant LpxC from the desired bacterial species (e.g., E. coli, P. aeruginosa) is overexpressed and purified.

    • The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized or obtained commercially.

  • Assay Reaction:

    • Reactions are typically performed in a 96-well plate format.

    • The reaction mixture contains a suitable buffer (e.g., HEPES or phosphate buffer at a physiological pH), the purified LpxC enzyme at a low nanomolar concentration, and the substrate at a concentration around its Km value.

    • The inhibitor (CHIR-090 or ACHN-975) is added at varying concentrations.

    • The reaction is initiated by the addition of either the enzyme or the substrate.

  • Detection of Product:

    • The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific time.

    • The formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is monitored. A common method involves a secondary reaction with o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to yield a fluorescent adduct.

    • Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of product formation is determined from the fluorescence signal.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • For slow, tight-binding inhibitors like CHIR-090, progress curves are analyzed to determine the kinetic parameters kon, koff, and the overall inhibition constant Ki*.[3]

Minimum Inhibitory Concentration (MIC) Assay (Whole-Cell)

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain and Media:

    • The bacterial strain of interest (e.g., E. coli ATCC 25922, P. aeruginosa PAO1) is grown overnight on an appropriate agar medium.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for the assay.

  • Inoculum Preparation:

    • A few colonies from the overnight culture are used to inoculate a saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.

  • Assay Procedure:

    • The LpxC inhibitor is serially diluted (usually two-fold) in CAMHB in a 96-well microtiter plate.

    • The standardized bacterial inoculum is added to each well.

    • Positive (no inhibitor) and negative (no bacteria) growth controls are included.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the wells.

References

A Comparative Guide to the Efficacy of LpxC Inhibitors for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health, necessitating the development of novel antimicrobial agents with new mechanisms of action. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[1][2] This guide provides a comparative analysis of the efficacy of various LpxC inhibitors, with a focus on ACHN-975 (a likely synonym for the user-referenced LpxC-IN-13), and other notable inhibitors, supported by experimental data.

Introduction to LpxC Inhibition

LpxC catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway, also known as the Raetz pathway.[3][4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[1] This mechanism is distinct from most currently available antibiotics, making LpxC inhibitors a promising new class of therapeutics against challenging Gram-negative pathogens.[5]

Comparative In Vitro Efficacy of LpxC Inhibitors

The in vitro potency of LpxC inhibitors is typically evaluated by determining their 50% inhibitory concentration (IC50) against the purified LpxC enzyme and their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-negative bacteria. A lower IC50 value indicates greater enzymatic inhibition, while a lower MIC value signifies more potent antibacterial activity.

Below is a summary of the reported in vitro activities of several key LpxC inhibitors. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Comparative IC50 Values of LpxC Inhibitors

InhibitorTarget Organism for LpxC EnzymeIC50 (nM)Reference(s)
ACHN-975Pseudomonas aeruginosa0.68[6]
Enterobacteriaceae spp.0.02[7]
PF-5081090Pseudomonas aeruginosa1.1[8]
Klebsiella pneumoniae0.069[8]
CHIR-090Escherichia coli50[5]
LPC-233Escherichia coliKI* = 0.0089[9]

Note: KI represents the equilibrium dissociation constant for the stable enzyme-inhibitor complex in slow, tight-binding inhibitors.

Table 2: Comparative MIC90 Values of LpxC Inhibitors Against Gram-Negative Pathogens (μg/mL)

InhibitorEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeEnterobacter spp.Acinetobacter baumanniiReference(s)
ACHN-97510.5-->64[7]
PF-50810900.25110.5-[8]
LPC-0580.120.5--1[10]
LPC-0690.2 - 0.83.2--3.2[11]
LPC-2330.1251.00.125--[9]

MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Efficacy of LpxC Inhibitors

The therapeutic potential of LpxC inhibitors has been evaluated in various animal models of infection, most notably the neutropenic mouse thigh infection model. This model assesses the ability of an antimicrobial agent to reduce the bacterial burden in the thigh muscle of immunocompromised mice.

Table 3: In Vivo Efficacy of Select LpxC Inhibitors in the Neutropenic Mouse Thigh Infection Model

InhibitorPathogenEfficacy EndpointResultReference(s)
ACHN-975Pseudomonas aeruginosaReduction in bacterial titersSteady reduction in the first 4 hours with doses of 5-30 mg/kg[7]
PF-5081090Pseudomonas aeruginosaED5016.8 mg/kg[8]
LPC-069Yersinia pestisSurvival100% survival with 200 mg/kg every 8 hours for 5 days[11]
LPC-233Escherichia coliBacterial clearanceEfficient elimination of infection[9]

ED50 is the dose effective in 50% of the population.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to evaluate the efficacy of LpxC inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the LpxC inhibitor is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of approximately 106 CFU/mL is prepared in a suitable broth.

  • Drug Exposure: The LpxC inhibitor is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL). A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.[12]

Neutropenic Mouse Thigh Infection Model

This in vivo model is widely used to assess the efficacy of new antibiotics.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[13][14]

  • Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the neutropenic mice.[15]

  • Treatment: The LpxC inhibitor is administered at various doses and schedules (e.g., single dose, multiple doses).

  • Assessment of Bacterial Burden: At specific time points post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).[13]

Visualizing Pathways and Workflows

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by LpxC inhibitors.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A  CMP-Kdo LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA Late_Acyltransferases Late Acyltransferases Inhibitor LpxC Inhibitors Inhibitor->LpxC

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of LpxC inhibitors.

General Workflow for LpxC Inhibitor Efficacy Comparison

The following diagram outlines a typical experimental workflow for the comparative evaluation of novel LpxC inhibitors.

LpxC_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay LpxC Enzyme Inhibition Assay (IC50) MIC_Panel MIC Determination against Gram-Negative Panel Enzyme_Assay->MIC_Panel Time_Kill Time-Kill Kinetics MIC_Panel->Time_Kill Lead_Identification Lead Compound Identification Time_Kill->Lead_Identification PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Model Neutropenic Thigh Infection Model PK_PD->Efficacy_Model Toxicity Toxicity Studies Efficacy_Model->Toxicity Candidate_Selection Clinical Candidate Selection Toxicity->Candidate_Selection Lead_Identification->PK_PD

Caption: A generalized workflow for the preclinical evaluation of LpxC inhibitors.

Conclusion

LpxC inhibitors represent a promising and actively pursued class of antibiotics for combating multidrug-resistant Gram-negative infections. While ACHN-975 was a pioneering compound in this class, its development was halted due to toxicity issues.[16] Subsequent research has led to the discovery of new inhibitors such as PF-5081090, LPC-058, LPC-069, and LPC-233, with improved potency and, in some cases, a better safety profile. The comparative data presented in this guide highlights the continued progress in this field. Further preclinical and clinical investigations are essential to fully realize the therapeutic potential of LpxC inhibitors in the fight against antimicrobial resistance.

References

Synergistic Potential of LpxC Inhibitors in Combination with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these resilient pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is a crucial metalloenzyme in the biosynthetic pathway of lipid A, the anchor of lipopolysaccharides (LPS) that form the outer leaflet of the Gram-negative outer membrane.[1][2] Inhibition of LpxC disrupts the integrity of this membrane, not only exerting a bactericidal effect but also potentially rendering the bacteria more susceptible to other classes of antibiotics. This guide provides a comparative overview of the synergistic effects observed when LpxC inhibitors are combined with other antimicrobial agents, supported by experimental data and detailed methodologies. While specific data for LpxC-IN-13 was not available, this guide draws on data from other well-characterized LpxC inhibitors to illustrate the potential of this drug class.

Enhanced Antibacterial Activity Through Synergy

Inhibition of LpxC has been shown to potentiate the activity of a variety of antibiotics against Gram-negative bacteria, including notoriously difficult-to-treat pathogens like Acinetobacter baumannii.[3][4] This synergistic relationship is largely attributed to the disruption of the outer membrane, which increases its permeability to other drugs that would otherwise be actively effluxed or unable to penetrate the cell envelope.[5]

Quantitative Assessment of Synergy

The synergistic interactions between LpxC inhibitors and other antibiotics are typically quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of notable synergistic activities of various LpxC inhibitors is presented below.

LpxC InhibitorCombination AntibioticBacterial StrainFold Increase in Susceptibility (MIC Reduction)Reference
PF-5081090RifampinA. baumanniiMIC reduced to ≤0.03 mg/L[3]
PF-5081090VancomycinA. baumanniiSignificant potentiation observed in time-kill assays[3]
PF-5081090AzithromycinA. baumanniiSignificant potentiation observed in time-kill assays[3]
PF-5081090ImipenemA. baumanniiIncreased susceptibility observed[3]
PF-5081090AmikacinA. baumanniiIncreased susceptibility observed[3][4]
LPC-058β-lactamsMulti-drug-resistant Gram-negative pathogensSynergistic effect observed[6]
LPC-058AmikacinMulti-drug-resistant Gram-negative pathogensSynergistic effect observed[6]
LPC-058CiprofloxacinMulti-drug-resistant Gram-negative pathogensSynergistic effect observed[6]
CHIR-090VancomycinEscherichia coliSevere effect observed after prior exposure to LpxC inhibitor[7]
CHIR-090RifampinEscherichia coliIncreased susceptibility due to compromised outer membrane[7]

Experimental Protocols

The assessment of synergistic antibiotic activity is crucial for the development of effective combination therapies. The following are standard experimental protocols used to evaluate the synergistic effects of LpxC inhibitors.

Checkerboard Assay

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of the LpxC inhibitor and the combination antibiotic are prepared and serially diluted.

  • Microplate Setup: A 96-well microtiter plate is used. The LpxC inhibitor is serially diluted along the x-axis, and the combination antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Bacterial Culture Preparation: An overnight culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is exposed to the LpxC inhibitor alone, the combination antibiotic alone, and the combination of both at specific concentrations (e.g., at their respective MICs or sub-inhibitory concentrations). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Bacterial Inoculum C Inoculate Microplate (Checkerboard) or Flasks (Time-Kill) A->C B Prepare Serial Dilutions of Antibiotics B->C D Incubate at 37°C C->D E Determine MICs and Calculate FIC Index D->E F Determine CFU/mL and Plot Time-Kill Curves D->F G Assess Synergy, Additivity, or Antagonism E->G F->G

Caption: Experimental workflow for assessing antibiotic synergy.

synergistic_mechanism cluster_lpxc LpxC Inhibition cluster_membrane Outer Membrane Disruption cluster_antibiotic Enhanced Antibiotic Efficacy LpxC_Inhibitor LpxC Inhibitor LpxC LpxC Enzyme LpxC_Inhibitor->LpxC inhibits LipidA Lipid A Synthesis Blocked LpxC->LipidA catalyzes OM_Integrity Outer Membrane Integrity Compromised LipidA->OM_Integrity disrupts Permeability Increased Membrane Permeability OM_Integrity->Permeability leads to Increased_Uptake Increased Antibiotic Uptake Permeability->Increased_Uptake facilitates Antibiotic Conventional Antibiotic Antibiotic->Increased_Uptake Target Bacterial Target Increased_Uptake->Target reaches Cell_Death Enhanced Bacterial Cell Death Target->Cell_Death leads to

Caption: Mechanism of synergy between LpxC inhibitors and other antibiotics.

Conclusion

The inhibition of LpxC represents a powerful and promising strategy for the development of new antibacterial therapies. The synergistic effects observed with a broad range of existing antibiotics highlight the potential of LpxC inhibitors to revitalize our current antibiotic arsenal and combat the growing threat of multidrug-resistant Gram-negative infections. Further research into the synergistic combinations of newer LpxC inhibitors is warranted to fully explore their clinical potential.

References

Comparative Analysis of LpxC Inhibitors: Cross-Resistance with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal challenge in the development of novel antibiotics is the potential for cross-resistance with existing drug classes. This guide provides a comparative overview of the cross-resistance profiles of LpxC inhibitors, a promising new class of antibiotics targeting Gram-negative bacteria, with a focus on available preclinical data. Due to the absence of publicly available information on a specific compound designated "LpxC-IN-13," this analysis will focus on well-characterized LpxC inhibitors to provide a representative understanding of the class.

LpxC, an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, represents a novel target for antibiotic development.[1][2][3][4] Inhibition of LpxC leads to disruption of the outer membrane, ultimately causing bacterial cell death.[3] This unique mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes that target DNA replication, protein synthesis, or cell wall synthesis.

In Vitro Activity Against Multidrug-Resistant (MDR) Strains

Studies on various LpxC inhibitors have demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens. This suggests that the common resistance mechanisms developed by bacteria against other antibiotic classes do not confer resistance to LpxC inhibitors. For instance, the LpxC inhibitor LPC-233 has been shown to be unaffected by established resistance mechanisms to commercial antibiotics and displays outstanding activity against a wide range of Gram-negative clinical isolates.[1] Similarly, ACHN-975 has shown potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa.[2]

LpxC InhibitorOrganismResistance Profile of Test StrainsFold Change in MIC vs. Susceptible StrainReference
ACHN-975 P. aeruginosaMeropenem-resistantNo significant change[2]
Levofloxacin-resistantNo significant change[2]
LPC-233 E. coliMultidrug-resistantNot reported[1]
K. pneumoniaeMultidrug-resistantNot reported[1]
P. aeruginosaMultidrug-resistantNot reported[1]
BB-78484 E. coliAmpicillin-resistantNot applicable[3]

Table 1: Activity of LpxC Inhibitors against Antibiotic-Resistant Bacteria. This table summarizes the activity of selected LpxC inhibitors against bacterial strains with defined resistance to other antibiotics. The data indicates that resistance to other antibiotic classes does not typically confer resistance to LpxC inhibitors.

Mechanisms of Resistance to LpxC Inhibitors

While cross-resistance with other antibiotic classes appears to be minimal, resistance to LpxC inhibitors can emerge through specific mutations. The most frequently observed mutations leading to resistance are found in the lpxC gene itself or in genes involved in fatty acid biosynthesis, such as fabZ.[1][3] These mutations can alter the target enzyme, preventing the inhibitor from binding effectively, or rebalance the biosynthesis of the bacterial envelope to compensate for LpxC inhibition.[1]

Importantly, some studies have shown that mutants resistant to one LpxC inhibitor can exhibit cross-resistance to other LpxC inhibitors.[5] However, there is limited evidence of cross-resistance to other antibiotic classes. One study identified a P. aeruginosa mutant with a mutation in the mexT gene that showed cross-resistance to fluoroquinolones, but this appears to be an exception rather than a common mechanism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of LpxC inhibitors and existing antibiotics is typically determined by broth microdilution assays following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: A panel of clinically relevant Gram-negative bacteria, including both susceptible and well-characterized multidrug-resistant strains, is used. Bacterial suspensions are prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Antibiotic Preparation: The LpxC inhibitor and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The bacterial suspension is inoculated into microtiter plates containing the serially diluted antibiotics. The plates are incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Resistance Frequency Determination

The frequency of spontaneous resistance development to an LpxC inhibitor is assessed as follows:

  • Bacterial Culture: A high-density bacterial culture (e.g., 10^10 CFU/mL) is prepared.

  • Plating: The bacterial culture is plated onto Mueller-Hinton agar plates containing the LpxC inhibitor at concentrations that are multiples of the MIC (e.g., 4x, 8x, 16x MIC).

  • Incubation: Plates are incubated at 37°C for 24-48 hours.

  • Colony Counting: The number of resistant colonies that grow on the antibiotic-containing plates is counted.

  • Frequency Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Visualizing the Landscape of LpxC Inhibition and Resistance

To better understand the mechanisms at play, the following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflow for assessing cross-resistance.

Lipid_A_Biosynthesis cluster_enzymes UDP_GlcNAc UDP-GlcNAc UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc Acyl-ACP Lipid_X Lipid X UDP_3_acyl_GlcNAc->Lipid_X Deacetylation Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA Multiple Steps Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A Acylation LPS Lipopolysaccharide (LPS) (Outer Membrane) Lipid_A->LPS LpxA LpxA LpxC LpxC LpxD LpxD KdtA KdtA LpxB LpxB/LpxK/... Inhibitor LpxC Inhibitor Inhibitor->LpxC Cross_Resistance_Workflow Start Start: Select MDR and Susceptible Gram-Negative Strains MIC_LpxC Determine MIC of LpxC Inhibitor Start->MIC_LpxC MIC_Existing Determine MIC of Existing Antibiotics (e.g., Beta-lactams, Fluoroquinolones) Start->MIC_Existing Resistance_Selection Select for LpxC Inhibitor Resistance (Plate on high concentration of LpxC inhibitor) Start->Resistance_Selection Compare_MICs Compare MICs between MDR and Susceptible Strains MIC_LpxC->Compare_MICs MIC_Existing->Compare_MICs No_Cross_Resistance Conclusion: No Cross-Resistance (LpxC inhibitor retains activity) Compare_MICs->No_Cross_Resistance No significant MIC change Potential_Cross_Resistance Conclusion: Potential Cross-Resistance (LpxC inhibitor shows reduced activity) Compare_MICs->Potential_Cross_Resistance Significant MIC increase MIC_Resistant Determine MIC of Existing Antibiotics against LpxC-Resistant Mutant Resistance_Selection->MIC_Resistant Compare_Resistant_MICs Compare MICs between LpxC-Resistant and Parent Strain MIC_Resistant->Compare_Resistant_MICs No_Acquired_Cross_Resistance Conclusion: No Acquired Cross-Resistance Compare_Resistant_MICs->No_Acquired_Cross_Resistance No significant MIC change Acquired_Cross_Resistance Conclusion: Acquired Cross-Resistance Compare_Resistant_MICs->Acquired_Cross_Resistance Significant MIC increase

References

LpxC Inhibition: A Promising Strategy Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Activity of LpxC Inhibitors and Alternative Agents

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to public health, necessitating the development of novel therapeutic agents. One promising avenue of research is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. This guide provides a comparative overview of the in vitro activity of the novel LpxC inhibitor, TP0586532, against CRE, alongside currently available therapeutic alternatives. Detailed experimental protocols and visual representations of the underlying biological pathway and drug evaluation workflow are included to support researchers, scientists, and drug development professionals.

Performance Comparison: LpxC Inhibitors vs. Standard-of-Care Antibiotics

The in vitro efficacy of antibacterial agents against CRE is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for the LpxC inhibitor TP0586532, both alone and in combination with the carbapenem antibiotic meropenem, and for several comparator antibiotics against a panel of genetically characterized CRE strains.

Table 1: In Vitro Activity of TP0586532 and Meropenem Against Carbapenem-Resistant Klebsiella pneumoniae and Escherichia coli

Bacterial StrainCarbapenemaseTP0586532 MIC (µg/mL)Meropenem MIC (µg/mL)Meropenem + TP0586532 (0.25 x MIC) MIC (µg/mL)Fold Decrease in Meropenem MIC
K. pneumoniae ATCC BAA-1902KPC4>1288>16
K. pneumoniae ATCC BAA-2146NDM-14>1280.5>256
K. pneumoniae KP-20KPC264232
K. pneumoniae KP-23KPC41281128
K. pneumoniae KP-50NDM-14>1282>64
K. pneumoniae KP-54VIM4>1284>32
E. coli ATCC BAA-2469NDM-121280.25512
E. coli EC-10KPC23248
E. coli EC-13NDM-1264164

Data compiled from a study on the potentiating effect of TP0586532 on meropenem activity.[1]

Table 2: Comparative In Vitro Activity of Other Antibiotics Against Carbapenem-Resistant Enterobacteriaceae

AntibioticOrganismCarbapenemaseMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Ceftazidime-avibactamK. pneumoniaeKPC1/42/498
Meropenem-vaborbactamEnterobacteriaceaeKPC0.06199.0
ColistinK. pneumoniaeVarious0.5>128Not reported
ColistinE. coliVarious0.532Not reported
MeropenemEnterobacteriaceaeKPC, NDM, OXA-48>32>32Not applicable

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and reflects the general activity of these agents against CRE.[2][3][4][5]

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

LpxC inhibitors exert their antibacterial effect by blocking a crucial step in the synthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Disruption of this pathway compromises the integrity of the outer membrane, leading to increased permeability and ultimately, bacterial cell death.[1]

Lipid_A_Biosynthesis_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibitor Inhibitor Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide-1-P Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA/WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Core & O-antigen addition LpxC_Inhibitor LpxC Inhibitor (e.g., TP0586532) LpxC_Inhibitor->UDP_3_O_acyl_GlcNAc Inhibition

Caption: The LpxC enzyme is a key step in the Lipid A biosynthesis pathway.

Experimental Protocols

The data presented in this guide are based on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of the antibacterial agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: The antibacterial agents were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the bacteria.

In Vivo Murine Infection Model

The efficacy of antibacterial agents in a living organism was assessed using a murine infection model.

  • Infection: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. A bacterial suspension of a carbapenem-resistant strain was then administered via an appropriate route (e.g., intraperitoneally for a sepsis model or into the thigh muscle for a thigh infection model) to establish an infection.

  • Treatment: At a specified time post-infection, treatment was initiated with the test compound (e.g., TP0586532) and/or a comparator drug, administered via a clinically relevant route (e.g., subcutaneous or intravenous injection).

  • Assessment of Efficacy: At various time points after treatment, animals were euthanized, and the bacterial load in relevant tissues (e.g., spleen, liver, or thigh muscle) was quantified by homogenizing the tissue and plating serial dilutions on appropriate agar media. The efficacy of the treatment is determined by the reduction in bacterial colony-forming units (CFU) compared to untreated control animals.

Antibacterial Drug Discovery and Evaluation Workflow

The development of new antibacterial agents like LpxC inhibitors follows a rigorous and multi-step process, from initial discovery to preclinical and clinical evaluation.

Antibacterial_Discovery_Workflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation (e.g., LpxC) Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (MIC, Time-Kill) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Murine Infection) In_Vitro->In_Vivo Tox ADME/Toxicology In_Vivo->Tox Candidate Candidate Selection Tox->Candidate Phase1 Phase I (Safety in Healthy Volunteers) Candidate->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical workflow for the discovery and development of a new antibacterial drug.

References

A Head-to-Head Comparison of Hydroxamate and Non-Hydroxamate LpxC Inhibitors in the Quest for Novel Gram-Negative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and experimental validation of two major classes of inhibitors targeting the essential bacterial enzyme LpxC, a critical player in lipopolysaccharide biosynthesis.

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the search for novel antibiotics, the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a promising target. LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane.[1][2] Inhibition of LpxC disrupts this protective barrier, leading to bacterial cell death.[3] Two primary classes of LpxC inhibitors have been extensively investigated: hydroxamates and non-hydroxamates. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Binders

Both hydroxamate and non-hydroxamate inhibitors target the active site of LpxC, which contains a catalytic zinc ion (Zn²⁺). However, their interaction with this key metal ion differs significantly.

Hydroxamate inhibitors are characterized by a hydroxamic acid moiety (-CONHOH) that acts as a potent chelator of the active site zinc ion.[4] This strong interaction is a primary driver of their high potency. Prominent examples of hydroxamate LpxC inhibitors include CHIR-090, the clinical candidate ACHN-975 (which was discontinued), and the more recent LPC-233.[1][5]

Non-hydroxamate inhibitors , on the other hand, employ alternative chemical groups to coordinate with the zinc ion. These have been developed to overcome some of the liabilities associated with the hydroxamate group, such as potential off-target effects on mammalian metalloenzymes and observed cardiovascular toxicity in some instances.[6] Examples of non-hydroxamate inhibitors include compounds with imidazole, glycine, or N-hydroxyformamide moieties that interact with the zinc ion.[7][8] TP0586532 is a notable non-hydroxamate inhibitor that has shown promising results.[9]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro potency and antibacterial activity of representative hydroxamate and non-hydroxamate LpxC inhibitors against key Gram-negative pathogens.

Table 1: In Vitro Enzyme Inhibition (IC₅₀)

InhibitorClassTarget OrganismIC₅₀ (nM)Reference
CHIR-090HydroxamateE. coli<1
ACHN-975HydroxamateP. aeruginosaPotent (not specified)[5]
LPC-233HydroxamateE. coliKᵢ* = 0.0089[2]
BB-78485HydroxamateE. coli160[10]
L-161,240HydroxamateE. coli30[1]
TP0586532Non-hydroxamateNot specifiedNot specified
Compound 21Non-hydroxamateP. aeruginosaPotent (not specified)[8]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Inhibitor | Class | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference | |---|---|---|---|---| | CHIR-090 | Hydroxamate | 0.03 (vs. Y. pestis) | Effective | Not specified |[11] | | ACHN-975 | Hydroxamate | Not specified | MIC₅₀: 0.06, MIC₉₀: 0.25 | Not specified |[8] | | LPC-233 | Hydroxamate | MIC₅₀: 0.064 | MIC₉₀: 1.0 | MIC₅₀: 0.0025 |[2][12] | | BB-78485 | Hydroxamate | 1 | >32 | Not specified |[10] | | L-161,240 | Hydroxamate | 1-3 | Not active | Not specified | | | TP0586532 | Non-hydroxamate | Synergistic with meropenem | Not specified | Synergistic with meropenem | | | Compound 43 | Non-hydroxamate | Not specified | 4 | Not specified |[7] |

Pharmacokinetics and Safety Profile

A critical differentiator between hydroxamate and non-hydroxamate LpxC inhibitors lies in their pharmacokinetic and safety profiles. While hydroxamates often exhibit high potency, concerns about their specificity and potential for off-target toxicity have been a persistent challenge in their development. The discontinuation of the clinical candidate ACHN-975 was due to cardiovascular toxicity, specifically transient hypotension.[13]

In response to these challenges, significant efforts have been directed towards developing non-hydroxamate inhibitors with improved safety profiles. For instance, TP0586532 was reported to have no effect on blood pressure, heart rate, or electrocardiogram findings in preclinical cardiovascular safety studies.[9] More recent hydroxamate inhibitors like LPC-233 have also been engineered to mitigate cardiovascular risks, showing no detectable adverse cardiovascular toxicity in dogs at high doses.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of LpxC inhibitors. Below are protocols for key experiments cited in the development of these compounds.

LpxC Enzyme Activity Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

  • Test inhibitor dissolved in DMSO

  • 0.625 M Sodium Hydroxide (NaOH)

  • 0.625 M Acetic Acid

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare reaction mixtures in the wells of a 96-well plate containing assay buffer, substrate (final concentration 25 µM), and the test inhibitor at various concentrations (final DMSO concentration ≤2%).

  • Initiate the reaction by adding the LpxC enzyme (final concentration ~1.5 nM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 0.625 M NaOH.

  • Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

  • Neutralize the reaction with 40 µL of 0.625 M acetic acid.

  • Add 120 µL of OPA reagent to detect the deacetylated product.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[10]

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce LpxC activity by 50%.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an inhibitor against various bacterial strains.

Materials:

  • Test bacterial strains (e.g., E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Test inhibitor dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~5 x 10⁵ CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test inhibitor in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[10]

In Vivo Efficacy in a Murine Infection Model

This experiment evaluates the therapeutic efficacy of an LpxC inhibitor in a living organism.

Materials:

  • Laboratory mice (e.g., neutropenic mice for thigh or lung infection models)

  • Pathogenic bacterial strain (e.g., P. aeruginosa)

  • Test inhibitor formulated for administration (e.g., intravenous, oral)

  • Vehicle control

Procedure:

  • Induce infection in mice with a lethal or sublethal dose of the bacterial pathogen (e.g., via intramuscular injection in the thigh or intranasal instillation for a lung infection).

  • Administer the test inhibitor at various doses and schedules (e.g., single dose or multiple doses over a period). A control group receives the vehicle.

  • Monitor the mice for survival over a set period (e.g., 7 days).

  • At specific time points, euthanize subgroups of mice and collect tissues (e.g., thighs, lungs) to determine the bacterial burden (CFU/gram of tissue).

  • Compare the survival rates and bacterial loads between the treated and control groups to assess the in vivo efficacy of the inhibitor.[8]

Visualizing the Pathway and Workflow

To better understand the context of LpxC inhibition, the following diagrams illustrate the lipid A biosynthesis pathway and a typical experimental workflow for inhibitor screening.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC (Target of Inhibition) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD LpxB LpxB Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxB DSMP Disaccharide-1-P Lipid_IVA Lipid IVA LpxB->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_Acyl Late Acyltransferases Kdo2_Lipid_IVA->Late_Acyl Lipid_A Lipid A Late_Acyl->Lipid_A Transport Transport to Outer Membrane Lipid_A->Transport LPS Lipopolysaccharide (LPS) Transport->LPS

Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.

LpxC_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: LpxC Enzyme Activity Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen: Antibacterial Susceptibility (MIC) Hits->Secondary_Screen Leads Lead Compounds Secondary_Screen->Leads Lead_Opt Lead Optimization: Structure-Activity Relationship Leads->Lead_Opt Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate In_Vivo In Vivo Efficacy and Pharmacokinetics/Toxicology Preclinical_Candidate->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A typical workflow for the discovery and development of LpxC inhibitors.

Conclusion

Both hydroxamate and non-hydroxamate LpxC inhibitors represent promising avenues for the development of new antibiotics against multidrug-resistant Gram-negative bacteria. Hydroxamates have demonstrated exceptional potency, though their development has been hampered by safety concerns. Non-hydroxamates offer a potential solution to these safety issues, and ongoing research is focused on improving their potency to match that of their hydroxamate counterparts. The continued exploration of both inhibitor classes, guided by rigorous experimental evaluation, is essential in the fight against antimicrobial resistance. The development of compounds like LPC-233, a hydroxamate with an improved safety profile, and promising non-hydroxamates like TP0586532, underscores the dynamic and evolving nature of LpxC inhibitor research.

References

LpxC Inhibitor LpxC-IN-13: A Comparative Analysis of In Vivo Efficacy Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antibiotics targeting the novel enzyme LpxC is emerging as a promising therapeutic strategy against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comparative overview of the in vivo efficacy of the LpxC inhibitor, represented here by the well-characterized compound LPC-233, against standard-of-care antibiotics such as colistin and meropenem for the treatment of infections caused by critical pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

The rise of antibiotic resistance necessitates the development of novel therapeutics with unique mechanisms of action. LpxC inhibitors represent a significant advancement, targeting the essential enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) in the lipid A biosynthetic pathway.[1] Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its inhibition leads to bacterial cell death.[1] This mechanism is distinct from that of most currently used antibiotics, making LpxC inhibitors a valuable tool against resistant strains.

LPC-233 is a potent LpxC inhibitor with broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens.[2] Notably, it has demonstrated a favorable safety profile in preclinical studies, lacking the cardiovascular toxicity that has hindered the development of other compounds in this class.[2]

Comparative In Vivo Efficacy

This section summarizes the available preclinical data on the in vivo efficacy of LPC-233 and standard-of-care antibiotics in murine infection models. Due to the absence of direct head-to-head comparative studies in the published literature, the data presented is a compilation from various independent studies. This highlights the efficacy of each compound under specific experimental conditions.

Pseudomonas aeruginosaInfection Models

Pseudomonas aeruginosa is a leading cause of opportunistic infections, particularly in immunocompromised individuals and is known for its intrinsic and acquired resistance to multiple antibiotics.

Table 1: In Vivo Efficacy Against Pseudomonas aeruginosa in Murine Infection Models

Compound Mouse Model Bacterial Strain Dosing Regimen Key Outcomes Reference
LPC-233 Neutropenic ThighATCC 278535, 10, and 30 mg/kg (single dose)Dose-dependent reduction in bacterial titers in the first 4 hours.[3]
Colistin Neutropenic ThighATCC 27853, PAO1, 190565 to 160 mg/kg/day (fractionated doses)1-log and 2-log kill achieved with fAUC/MIC targets of 15.6-22.8 and 27.6-36.1, respectively.
Meropenem Neutropenic Thigh8 clinical isolates (VIM-producing)Simulating human exposure of 2 g q8hCFU reductions observed for isolates with low MICs (4 to 16 mg/L).[4]
Colistin + CHIR-090 (LpxC inhibitor) Foreign Body BiofilmPAO1Colistin (2.5 mg/kg) + CHIR-090 (2.5 mg/kg)Combination therapy showed synergistic activity in reducing bacterial load in biofilms.[5]
Acinetobacter baumanniiInfection Models

Acinetobacter baumannii is a critical priority pathogen due to its high rates of carbapenem resistance, leaving very few treatment options.

Table 2: In Vivo Efficacy Against Acinetobacter baumannii in Murine Infection Models

Compound Mouse Model Bacterial Strain Dosing Regimen Key Outcomes Reference
LPC-233 (Data not available in direct comparison)--Potent in vitro activity against MDR A. baumannii.[2]
Colistin Peritoneal SepsisAb9 (susceptible), Ab186 (MDR)20 mg/kg/8hEnhanced bacterial clearance and reduced mortality compared to no treatment.[6]
Meropenem Peritoneal SepsisAb-153 (MDR)20 mg/kg every 8h35% survival rate as monotherapy.[7]
Meropenem + Sulbactam Peritoneal SepsisAb-153 (MDR)Meropenem (20 mg/kg q8h) + Sulbactam (40 mg/kg q8h)Significantly improved survival rate to 87%.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the murine infection models cited in this guide.

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Animal Model : Female ICR or BALB/c mice are typically used.

  • Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection : A bacterial suspension of a specific strain (e.g., P. aeruginosa ATCC 27853) is injected into the thigh muscle.

  • Treatment : Antibiotics are administered at various doses and schedules, typically starting 2 hours post-infection. Routes of administration can include subcutaneous, intraperitoneal, or oral.

  • Outcome Measures : At specific time points (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).

Murine Pneumonia/Lung Infection Model

This model simulates respiratory tract infections.

  • Animal Model : BALB/c or other suitable mouse strains are used.

  • Infection : Mice are anesthetized and intranasally inoculated with a bacterial suspension.

  • Treatment : Antibiotic therapy is initiated at a set time point post-infection via routes such as intravenous, intraperitoneal, or intranasal administration.

  • Outcome Measures : Survival is monitored over a period of days. Alternatively, at specific endpoints, lungs are harvested for bacterial load determination (CFU/lung).

Visualizing Mechanisms and Workflows

LpxC Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of action of LpxC inhibitors.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl transfer UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC (Deacetylase) UDP_3_O_acyl_GlcNAc->LpxC Deacetylation (Committed Step) Lipid_X Lipid X LpxC->Lipid_X Downstream Further steps in Lipid A Biosynthesis Lipid_X->Downstream Lipid_A Lipid A Downstream->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane LpxC_Inhibitor LpxC Inhibitor (e.g., LPC-233) LpxC_Inhibitor->LpxC Inhibition

Caption: Mechanism of LpxC inhibition in the Lipid A biosynthesis pathway.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for assessing the in vivo efficacy of a novel antibiotic.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_outcome Outcome Assessment animal_model Select Animal Model (e.g., Mice) immunosuppression Induce Neutropenia (e.g., Cyclophosphamide) animal_model->immunosuppression infection Induce Infection (e.g., Thigh, Lung) immunosuppression->infection bacterial_prep Prepare Bacterial Inoculum (e.g., P. aeruginosa) bacterial_prep->infection treatment_groups Administer Treatment - LpxC Inhibitor - Standard of Care - Vehicle Control infection->treatment_groups endpoint Euthanize at Pre-defined Endpoint treatment_groups->endpoint survival Monitor Survival treatment_groups->survival bacterial_load Determine Bacterial Load (CFU/organ) endpoint->bacterial_load data_analysis Data Analysis & Comparison bacterial_load->data_analysis survival->data_analysis

Caption: General workflow for a murine infection model to test antibiotic efficacy.

Conclusion

The available preclinical data suggests that LpxC inhibitors, represented by LPC-233, hold significant promise as a new class of antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria. While direct comparative in vivo studies with standard-of-care antibiotics like colistin and meropenem are limited, the potent activity of LpxC inhibitors in various infection models is evident. Their novel mechanism of action makes them less susceptible to existing resistance mechanisms, offering a much-needed alternative in the face of growing antibiotic resistance. Further clinical investigation is warranted to fully establish the therapeutic potential of this new class of antibiotics.

References

Validating LpxC as a Bactericidal Target: A Comparative Guide Featuring LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents that act on unexploited molecular targets.[1] One of the most promising targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A.[2][3][4][5][6][7] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria, and its inhibition leads to bacterial cell death.[1][4][5][8][9] This guide provides a comparative overview of the validation of LpxC as a bactericidal target, with a focus on the performance of various LpxC inhibitors and the experimental protocols used for their characterization.

The LpxC Pathway: A Critical Chokepoint in Bacterial Survival

The biosynthesis of lipid A is a conserved pathway in Gram-negative bacteria. LpxC catalyzes the second and first committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[2][3][6][10][11] This irreversible reaction makes LpxC an attractive target for antibiotic development.[4][5][6][11] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bactericidal activity.[1][8]

LpxC_Pathway cluster_enzymes UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxA LpxA Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC LpxC Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxD LpxD Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxH LpxH LPS Lipopolysaccharide Lipid_A->LPS LpxB LpxB LpxK LpxK Further_mod Further modification & transport WaaA WaaA

Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria.

Comparative Efficacy of LpxC Inhibitors

A variety of LpxC inhibitors have been developed and characterized, demonstrating a range of potencies and spectra of activity. For the purposes of this guide, we will compare several well-documented inhibitors and use them as a benchmark for evaluating a new hypothetical inhibitor, "LpxC-IN-13".

In Vitro Enzyme Inhibition

The initial validation of a potential LpxC inhibitor involves determining its ability to inhibit the purified LpxC enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50).

InhibitorE. coli LpxC IC50 (nM)P. aeruginosa LpxC IC50 (nM)Reference
L-161,24026>10,000[1]
BB-78485160-[1][12]
CHIR-090<0.5<0.5[6]
This compound Data not availableData not available
Antibacterial Activity

The whole-cell activity of LpxC inhibitors is evaluated by determining the minimum inhibitory concentration (MIC) against a panel of Gram-negative pathogens.

InhibitorE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)A. baumannii MIC (µg/mL)Reference
L-161,2401-3>128--[11]
BB-784851>3224[12]
CHIR-0900.004-0.0080.5-10.0151[8]
LpxC-4211≥32[8]
This compound Data not availableData not availableData not availableData not available

Experimental Protocols for LpxC Inhibitor Validation

The validation of a novel LpxC inhibitor like this compound requires a series of well-defined experiments to characterize its mechanism of action and antibacterial properties.

LpxC Enzyme Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified LpxC enzyme.

Methodology:

  • Purified LpxC enzyme from the target organism (e.g., E. coli, P. aeruginosa) is used.

  • The enzyme is incubated with varying concentrations of the inhibitor.

  • The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is added to initiate the reaction.[2]

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[2]

  • The reaction is quenched, and the amount of product formed is quantified, often using mass spectrometry or a fluorescently labeled substrate.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of an inhibitor required to prevent the visible growth of a bacterium.

Methodology:

  • A standardized inoculum of the test bacterium is prepared.

  • The inhibitor is serially diluted in a multi-well plate containing liquid growth medium.

  • The bacterial inoculum is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an inhibitor over time.

Methodology:

  • A starting bacterial culture of a defined density is prepared.

  • The inhibitor is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC).

  • A control with no inhibitor is included.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).

  • The number of viable bacteria (colony-forming units per mL) in each aliquot is determined by plating serial dilutions on agar plates.

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in viable cell count compared to the initial inoculum.[1]

Experimental_Workflow A Compound Library Screening B LpxC Enzyme Inhibition Assay (Determine IC50) A->B C Whole-Cell Antibacterial Assay (Determine MIC) B->C D Time-Kill Kinetics Assay C->D E Mechanism of Action Studies (e.g., Macromolecular Synthesis) C->E F Resistance Frequency & Mechanism C->F G In Vivo Efficacy Studies (e.g., Mouse infection models) D->G E->G F->G H Lead Optimization G->H

Caption: Workflow for the validation of a novel LpxC inhibitor.

Conclusion

The validation of LpxC as a bactericidal target has been firmly established through the study of numerous potent inhibitors. While specific data for "this compound" is not publicly available, this guide provides the framework and comparative data necessary to evaluate its potential as a novel antibacterial agent. A successful LpxC inhibitor for clinical development would ideally exhibit low nanomolar IC50 values against LpxC from a broad range of Gram-negative pathogens, translate this enzymatic activity into potent whole-cell bactericidal activity (low MICs), and demonstrate efficacy in in vivo models of infection. The experimental protocols outlined here represent the standard approach for characterizing such compounds and positioning them as potential therapies to combat the growing threat of antibiotic resistance.

References

LpxC Inhibitors: A Comparative Analysis of Activity Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against multidrug-resistant Gram-negative bacteria is the inhibition of the novel target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. This guide provides a comparative overview of the activity spectrum of LpxC inhibitors against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their formidable antibiotic resistance.

Note on LpxC-IN-13: As of November 2025, there is no publicly available scientific literature or patent data detailing the specific in vitro activity of a compound designated "this compound." Therefore, this guide will utilize data from well-characterized, potent LpxC inhibitors as representative examples to illustrate the expected activity spectrum and performance of this class of compounds against ESKAPE pathogens.

Mechanism of Action of LpxC Inhibitors

LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A. By inhibiting LpxC, these compounds block the formation of lipopolysaccharide (LPS), leading to the disruption of the outer membrane integrity, increased cell permeability, and ultimately, bacterial cell death. Due to this mechanism, LpxC inhibitors are specific to Gram-negative bacteria and are not expected to have activity against Gram-positive organisms, which lack an outer membrane and LPS.

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative LpxC inhibitors against the ESKAPE pathogens. The data is compiled from various preclinical studies. It is important to note that the activity of LpxC inhibitors can vary depending on the specific chemical scaffold of the inhibitor and the resistance mechanisms present in the bacterial strain.

PathogenGram StainLpxC PresentRepresentative LpxC Inhibitor Activity (MIC in µg/mL)Standard of Care Antibiotics (Examples)
Enterococcus faecium PositiveNo>128Daptomycin, Linezolid
Staphylococcus aureus PositiveNo>128Vancomycin, Daptomycin, Linezolid
Klebsiella pneumoniae NegativeYes0.06 - 4Carbapenems (e.g., Meropenem), Ceftazidime-avibactam
Acinetobacter baumannii NegativeYesGenerally high MICs (>32), but can potentiate other antibioticsCarbapenems, Sulbactam-durlobactam, Polymyxins
Pseudomonas aeruginosa NegativeYes0.06 - 2Piperacillin-tazobactam, Ceftazidime, Carbapenems
Enterobacter species NegativeYes0.125 - 4Carbapenems, Cefepime

Key Observations:

  • Gram-Negative Specificity: As expected, LpxC inhibitors demonstrate potent activity against the Gram-negative ESKAPE pathogens (Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter species) but are inactive against the Gram-positive members (Enterococcus faecium and Staphylococcus aureus).

  • Acinetobacter baumannii Challenge: While A. baumannii possesses the LpxC enzyme, LpxC inhibitors generally exhibit poor intrinsic activity against this pathogen. However, studies have shown that inhibition of LpxC can disrupt the outer membrane and potentiate the activity of other antibiotics, making combination therapy a potential strategy.

  • Potency against Key Pathogens: LpxC inhibitors show promising potency against K. pneumoniae, P. aeruginosa, and Enterobacter species, with MIC values often in the sub-microgram per milliliter range.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial activity. The following are standard protocols used to evaluate the efficacy of LpxC inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol based on Clinical and Laboratory Standards Institute (CLSI) Guidelines:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: The LpxC inhibitor is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Generalized Protocol:

  • Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Exposure: The LpxC inhibitor is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is run in parallel.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Enumeration: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each concentration of the LpxC inhibitor and compared to the growth control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro activity of a novel LpxC inhibitor against ESKAPE pathogens.

Experimental_Workflow cluster_pathogens ESKAPE Pathogens cluster_assays In Vitro Assays cluster_data Data Analysis E_faecium E. faecium MIC MIC Determination (Broth Microdilution) E_faecium->MIC S_aureus S. aureus S_aureus->MIC K_pneumoniae K. pneumoniae K_pneumoniae->MIC Time_Kill Time-Kill Assay K_pneumoniae->Time_Kill A_baumannii A. baumannii A_baumannii->MIC P_aeruginosa P. aeruginosa P_aeruginosa->MIC P_aeruginosa->Time_Kill Enterobacter Enterobacter spp. Enterobacter->MIC Enterobacter->Time_Kill MIC_Value Determine MIC50/MIC90 Values MIC->MIC_Value Kill_Curve Plot Log10 CFU/mL vs. Time Time_Kill->Kill_Curve Spectrum Define Activity Spectrum MIC_Value->Spectrum

Experimental workflow for evaluating LpxC inhibitor activity.

Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of LpxC inhibitors in the lipid A biosynthetic pathway.

LpxC_Inhibition cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Lipid_X->LPS ...multiple steps LpxC_Inhibitor LpxC Inhibitor (e.g., this compound) LpxC_Inhibitor->Block

Inhibition of the LpxC enzyme blocks the lipid A pathway.

Conclusion

LpxC inhibitors represent a promising and novel class of antibiotics with a targeted spectrum of activity against Gram-negative bacteria. Their potency against clinically challenging pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter species underscores their potential to address the growing threat of antimicrobial resistance. While their activity against Acinetobacter baumannii as a monotherapy appears limited, their ability to synergize with other antibiotics warrants further investigation. The lack of activity against Gram-positive bacteria is an intrinsic feature of their mechanism of action. As research in this area progresses, LpxC inhibitors may become a valuable addition to the therapeutic arsenal for treating serious Gram-negative infections.

Comparing the in vivo safety profiles of different LpxC inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vivo safety profiles of prominent LpxC inhibitor scaffolds, offering crucial insights for researchers and drug developers in the ongoing quest for novel Gram-negative antibiotics.

The emergence of multidrug-resistant Gram-negative bacteria constitutes a pressing global health crisis, necessitating the development of antibiotics with novel mechanisms of action. LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), has emerged as a promising target. However, the journey of LpxC inhibitors from bench to bedside has been hampered by safety concerns, particularly cardiovascular toxicity. This guide provides a comprehensive comparison of the in vivo safety profiles of different LpxC inhibitor scaffolds, supported by available experimental data, to aid in the rational design of safer and more effective therapies.

At a Glance: Key LpxC Inhibitor Scaffolds and Their Safety Profiles

The development of LpxC inhibitors has seen the rise and fall of several chemical scaffolds, with the hydroxamate-based inhibitors initially taking the lead. However, safety liabilities, primarily cardiovascular, have shifted the focus towards developing non-hydroxamate inhibitors and refining hydroxamate structures to mitigate off-target effects. Here, we compare three key examples: the clinical-stage hydroxamate ACHN-975, the preclinical hydroxamate LPC-058, and a more recent preclinical candidate, LPC-233.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative in vivo safety data for ACHN-975, LPC-058, and LPC-233, highlighting the key differences in their toxicological profiles.

Table 1: In Vivo Cardiovascular Safety Profile

CompoundScaffold TypeAnimal ModelDoseKey Findings
ACHN-975 HydroxamateHuman (Phase 1)Not specifiedDose-limiting transient hypotension without tachycardia (Cmax-driven)[1][2]
LPC-233 HydroxamateDog100 mg/kgNo detectable adverse cardiovascular toxicity[3][4]

Table 2: In Vivo General Toxicology Profile

CompoundScaffold TypeAnimal ModelDoseDurationKey Findings
LPC-058 HydroxamateRat40 mg/kg (q12h)Not specifiedDiarrhea, leukocytosis, and hepatotoxicity
LPC-233 HydroxamateRatup to 125 mg/kg (q12h)7 daysNo significant abnormalities observed
LPC-233 Rat250 mg/kgSingle doseNo gross pathological abnormalities

Experimental Protocols: A Closer Look at the Methodology

Understanding the experimental design is critical to interpreting the safety data. Below are the available details of the key in vivo safety studies for the compared LpxC inhibitors.

ACHN-975: Phase 1 Clinical Trial
  • Study Design: A double-blind, randomized, placebo-controlled, single-ascending-dose study was conducted in healthy volunteers.[1]

  • Objective: To assess the safety, tolerability, and pharmacokinetics of ACHN-975.[1]

  • Key Measurement: Continuous cardiovascular monitoring was performed to assess for any hemodynamic changes.

LPC-058: Preclinical Toxicology in Rats
  • Animal Model: Rats.

  • Dosing: 40 mg/kg administered every 12 hours.

  • Parameters Monitored: While specific details are limited, monitoring would have included clinical observations for signs of toxicity (e.g., diarrhea), hematology to assess for leukocytosis, and clinical chemistry to measure liver enzyme levels for hepatotoxicity.

LPC-233: 7-Day Repeat-Dose Toxicology in Rats
  • Animal Model: Sprague Dawley Rats (3 male, 3 female per group).[3]

  • Dosing: Vehicle control or LPC-233 at 25, 80, and a maximum achievable dose of 250 mg/kg (administered as 125 mg/kg every 12 hours).[3]

  • Administration: Oral gavage.[3]

  • Parameters Monitored: Gross pathological examinations were performed.[3]

LPC-233: Cardiovascular Safety in Dogs
  • Animal Model: Dogs.[3][4]

  • Dosing: 100 mg/kg.[3][4]

  • Parameters Monitored: Cardiovascular parameters were monitored to detect any adverse effects.

Visualizing the Pathways: LpxC Inhibition and Potential Off-Target Effects

To better understand the mechanism of action and potential for toxicity, the following diagrams illustrate the LpxC pathway and a proposed mechanism for off-target effects of hydroxamate-based inhibitors.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->UDP_3_acyl_GlcN Inhibitor LpxC Inhibitor Inhibitor->LpxC LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_IVa Lipid IVa LpxD->Lipid_IVa Further_steps Further Biosynthetic Steps Lipid_IVa->Further_steps LPS Lipopolysaccharide (LPS) Further_steps->LPS

Caption: The LpxC-catalyzed step in the lipid A biosynthetic pathway.

Off_Target_Toxicity cluster_inhibitor Hydroxamate LpxC Inhibitor cluster_targets Potential Targets cluster_effects Biological Effects Inhibitor Hydroxamate Moiety (Zinc-Binding Group) LpxC LpxC (Target Enzyme) Inhibitor->LpxC Inhibition MMPs Matrix Metalloproteinases (MMPs) (Off-Target) Inhibitor->MMPs Potential Off-Target Inhibition Other_Metalloenzymes Other Mammalian Metalloenzymes (Off-Target) Inhibitor->Other_Metalloenzymes Potential Off-Target Inhibition Antibacterial_Effect Antibacterial Effect LpxC->Antibacterial_Effect Adverse_Effects Adverse Effects (e.g., Cardiovascular Toxicity) MMPs->Adverse_Effects Other_Metalloenzymes->Adverse_Effects

Caption: Proposed mechanism of off-target toxicity for hydroxamate LpxC inhibitors.

Discussion and Future Directions

The development of LpxC inhibitors highlights a critical challenge in antibiotic discovery: balancing efficacy with safety. The cardiovascular toxicity observed with early-generation hydroxamate inhibitors like ACHN-975 served as a crucial lesson, emphasizing the need for rigorous preclinical safety assessment. The adverse findings for ACHN-975 were not predicted by preclinical studies, underscoring the limitations of animal models in predicting human-specific toxicities.

The improved safety profile of LPC-233 suggests that structural modifications to the hydroxamate scaffold can mitigate off-target effects. The absence of the amino moiety present in ACHN-975 is thought to contribute to the enhanced safety of LPC-233.[5] Furthermore, the development of non-hydroxamate scaffolds remains a promising avenue to circumvent the inherent liabilities associated with the hydroxamate group's metal-chelating properties, which can lead to the inhibition of mammalian metalloenzymes such as matrix metalloproteinases (MMPs).[6]

Future research should focus on:

  • Developing more predictive preclinical models: Improving the translation of safety data from animals to humans is paramount.

  • Elucidating toxicity mechanisms: A deeper understanding of the molecular pathways underlying the observed cardiovascular and other toxicities will enable the design of safer inhibitors.

  • Exploring diverse chemical scaffolds: Continued investigation into non-hydroxamate inhibitors is crucial to identify candidates with wide therapeutic windows.

By carefully considering the lessons learned from past and present LpxC inhibitors, the scientific community can continue to make progress towards a new class of antibiotics to combat the growing threat of Gram-negative resistance.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of LpxC-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of a Novel LpxC Inhibitor

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides essential logistical and safety information for the disposal of LpxC-IN-13, a potent LpxC inhibitor. As a novel research chemical, specific disposal protocols are contingent upon the manufacturer's Safety Data Sheet (SDS). This guide offers a framework for best practices in the absence of an immediately available SDS and directs users to obtain the necessary specific documentation.

Immediate Steps for Safe Disposal

The most critical step in ensuring the safe disposal of this compound is to consult its specific Safety Data Sheet (SDS). Chemical manufacturers and suppliers, such as MedChemExpress, are obligated to provide this document. The SDS for any chemical contains a dedicated section (Section 13) that outlines the appropriate disposal methods and any specific regulatory requirements.

Actionable Workflow for this compound Disposal:

cluster_preparation Preparation cluster_execution Execution Obtain SDS Obtain SDS Review Disposal Information Review Disposal Information Obtain SDS->Review Disposal Information Consult Section 13 Segregate Waste Segregate Waste Review Disposal Information->Segregate Waste Follow SDS Guidance Label Container Label Container Segregate Waste->Label Container Properly Identify Arrange Pickup Arrange Pickup Label Container->Arrange Pickup Contact EHS

Caption: Workflow for the safe and compliant disposal of this compound.

General Laboratory Chemical Disposal Protocol

In the absence of a specific SDS for this compound, the following general protocol for the disposal of a novel chemical inhibitor should be followed. This protocol is based on standard laboratory safety practices and information typically found in Safety Data Sheets for similar research compounds.

Important Note: This is a general guideline. The specific instructions in the this compound Safety Data Sheet, once obtained, will supersede this information.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated and properly labeled hazardous waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification if needed.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound waste.

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Collect all materials contaminated with this compound, including unused solid compound, solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.

  • Properly Containerize the Waste:

    • Use a container that is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally a safe choice for many chemical wastes.

    • Ensure the container is in good condition and has a secure, leak-proof lid.

    • Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.

  • Label the Waste Container:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include any known hazard information (e.g., "Potent Inhibitor," "Research Compound - Toxicity Not Fully Known").

    • Attach any other waste tags or labels required by your institution.

  • Store the Waste Container Safely:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

Quantitative Data Summary

As this compound is a novel research compound, extensive quantitative data regarding its disposal parameters is not publicly available. The following table provides a general framework for the type of information that would be pertinent, based on common laboratory chemicals.

ParameterValueSource
Chemical Name This compoundMedChemExpress
CAS Number 3033881-14-7MedChemExpress
Recommended Waste Stream Hazardous Chemical WasteGeneral Laboratory Best Practices
Container Type High-Density Polyethylene (HDPE) or similarGeneral Laboratory Best Practices
Storage Conditions Secure, well-ventilated areaGeneral Laboratory Best Practices
Regulatory Framework Local, state, and federal regulationsInstitutional EHS Guidelines

By adhering to these procedures and prioritizing the acquisition of the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

Safeguarding Your Research: A Guide to Handling LpxC-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of LpxC-IN-13, a small molecule inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling novel, small molecule research chemicals of a similar nature. A thorough risk assessment should be conducted by laboratory personnel before beginning any work.[1]

I. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of laboratory safety when handling chemical compounds like this compound.[2] PPE serves as a crucial barrier, protecting you from potential exposure and minimizing the risk of injury or contamination.[3]

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[4]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsShould comply with ANSI Z87.1 standards.[5] Provides protection from moderate impacts and minor chemical splashes.[5]
Splash GogglesRecommended when there is a potential for chemical splashes, as they provide a tighter seal to the face.[5]
Face ShieldShould be worn in addition to safety glasses or goggles when handling larger volumes or when there is a significant splash hazard.[3][5]
Hand Protection Disposable Nitrile GlovesThe minimum requirement for incidental exposure.[4] Gloves should be inspected before use and removed immediately after any chemical contact, followed by hand washing.[4] For extended work or higher-risk procedures, consider double-gloving or using a more robust glove type.
Body Protection Laboratory CoatProtects skin and clothing from spills.[3] A flame-resistant lab coat is recommended if working with flammable materials.[5]
Respiratory Protection Respirator (e.g., N95, half-mask)Necessary when working with volatile chemicals or in areas with inadequate ventilation.[3] The appropriate type of respirator depends on the specific hazards and concentrations.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to maintain a safe and efficient research environment. The following diagram outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean & Ventilated Workspace prep_ppe->prep_area handle_receive Receive & Log Compound prep_area->handle_receive prep_sds Review Safety Data Sheet (if available) & Procedures prep_sds->prep_ppe handle_store Store in Designated, Labeled Location handle_receive->handle_store handle_weigh Weigh Compound (in ventilated enclosure if powder) handle_store->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_waste Segregate & Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste (Contaminated) Items such as gloves, paper towels, and pipette tips contaminated with this compound should be placed in a clearly labeled, sealed bag and disposed of as chemical waste.[6] Do not use red biohazard bags for chemical waste.[6]
Liquid Waste (Aqueous & Organic) Collect in a compatible, leak-proof, and clearly labeled waste container. Do not overfill containers; schedule a pickup when they are about 80% full.[6] It is often beneficial to segregate non-hazardous waste from hazardous waste to reduce disposal costs.[7]
Sharps Waste Needles, syringes, and other sharp objects must be disposed of in a designated sharps container.[8]
Empty Containers Empty vials that contained this compound should have their labels defaced or removed before disposal to prevent misuse.

Important Considerations:

  • De-identification: For regulated substances, ensure proper documentation and de-identification of containers before disposal.[8]

  • Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

  • In-Lab Treatment: In some cases, small quantities of chemical waste can be treated within the lab to render them non-hazardous, but this should only be done following established and approved protocols.[7]

By implementing these safety measures, you contribute to a secure research environment for yourself and your colleagues, allowing for the advancement of science without compromising well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.